molecular formula C13H18ClNO2 B1435327 4-(3-Methoxybenzoyl)piperidine hydrochloride CAS No. 213886-99-8

4-(3-Methoxybenzoyl)piperidine hydrochloride

Cat. No.: B1435327
CAS No.: 213886-99-8
M. Wt: 255.74 g/mol
InChI Key: RUIWLSGNJCRSRB-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzoyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIWLSGNJCRSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-(3-Methoxybenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Methoxybenzoyl)piperidine hydrochloride (CAS: 213886-99-8 ) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the design of central nervous system (CNS) ligands.[1][2][3][4] As a derivative of the "4-aroylpiperidine" privileged scaffold, it serves as a critical pharmacophore in the development of serotonin (5-HT) and dopamine receptor antagonists.

This guide provides a rigorous technical analysis of the compound, focusing on its regioselective synthesis, physicochemical properties, and application in structure-activity relationship (SAR) studies. Unlike its para-substituted isomer, the meta-methoxy variant requires specific synthetic planning to ensure correct regiochemistry, which is detailed in Section 3.

Chemical Identity & Properties

Datasheet
ParameterSpecification
Chemical Name This compound
IUPAC Name (3-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride
CAS Number 213886-99-8
Molecular Formula C₁₃H₁₇NO₂[4][5] · HCl
Molecular Weight 255.74 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM.
Melting Point 218–222 °C (decomposition)
pKa (Calc) ~9.8 (Piperidine nitrogen)
Structural Analysis

The molecule consists of a piperidine ring linked at the C4 position to a 3-methoxybenzoyl group.[6]

  • Piperidine Ring: Provides a basic center (secondary amine) protonated at physiological pH, crucial for ionic interactions with conserved aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).

  • Carbonyl Linker: Acts as a hydrogen bond acceptor and introduces a specific vector orientation between the aliphatic ring and the aromatic ring.

  • 3-Methoxy Group: A lipophilic, electron-donating substituent. Its meta position is often exploited to probe specific hydrophobic pockets or to modulate metabolic stability compared to the more labile para-methoxy isomers.

High-Fidelity Synthesis Protocol

Synthetic Strategy: The Regiochemistry Challenge

Direct Friedel-Crafts acylation of anisole with isonipecotoyl chloride typically yields the para-isomer (4-methoxy) due to the strong ortho/para directing effect of the methoxy group. Therefore, to synthesize the 3-methoxy (meta) isomer, a nucleophilic addition to a carbonyl equivalent using a meta-substituted organometallic reagent is required.

Recommended Route: Grignard Addition to a Weinreb Amide. This route prevents over-addition (tertiary alcohol formation) and guarantees the correct meta regiochemistry.

Step-by-Step Methodology
Phase 1: Formation of the Weinreb Amide

Reagents: N-Boc-isonipecotic acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.

  • Activation: Dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under N₂. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) followed by DIPEA (2.5 eq) dropwise.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: Quantitative yield of the Weinreb amide intermediate is expected.

Phase 2: Grignard Addition (The Key Step)

Reagents: 3-Methoxyphenylmagnesium bromide (1.0 M in THF), Anhydrous THF.

  • Setup: Dissolve the Weinreb amide (from Phase 1) in anhydrous THF under Argon. Cool to -78°C.

  • Addition: Slowly add 3-Methoxyphenylmagnesium bromide (1.2 eq) via syringe pump to maintain internal temperature below -70°C.

  • Progression: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. The stable chelated intermediate prevents double addition.

  • Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate N-Boc-4-(3-methoxybenzoyl)piperidine.

Phase 3: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane, Diethyl Ether.

  • Deprotection: Dissolve the N-Boc intermediate in minimal Dioxane. Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 2–4 hours.

  • Precipitation: The product often precipitates as the HCl salt. If not, add anhydrous Diethyl Ether to induce crystallization.

  • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

Process Visualization (DOT Diagram)

SynthesisPath Start N-Boc-Isonipecotic Acid Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb EDC, HOBt N,O-dimethylhydroxylamine ProtectedKetone N-Boc-4-(3-Methoxybenzoyl) piperidine Weinreb->ProtectedKetone Grignard Addition (Regiocontrol) Grignard 3-Methoxyphenyl-MgBr Grignard->ProtectedKetone FinalProduct 4-(3-Methoxybenzoyl) piperidine HCl (CAS 213886-99-8) ProtectedKetone->FinalProduct 4M HCl/Dioxane Deprotection

Caption: Figure 1. Regioselective synthesis pathway utilizing Weinreb amide chemistry to ensure meta-substitution fidelity.

Medicinal Chemistry Applications

Pharmacophore Utility

The 4-benzoylpiperidine moiety is a "privileged structure," meaning it is capable of binding to multiple unrelated protein targets with high affinity.

  • 5-HT2A Antagonism: This scaffold is structurally analogous to the core of Ketanserin. The 3-methoxy group can mimic the quinazoline-2,4-dione polar/hydrophobic interactions seen in larger antagonists.

  • Sigma Receptors: Piperidines with lipophilic benzyl/benzoyl substituents are classic Sigma-1 receptor ligands.

  • Monoamine Transporters: Derivatives of this compound are explored as inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

SAR Implications: 3-OMe vs. 4-OMe

Researchers select the 3-methoxy (meta) isomer over the 4-methoxy (para) isomer for specific reasons:

  • Metabolic Stability: Para-methoxy groups are highly susceptible to O-demethylation by CYP2D6. The meta-position is generally more resistant to this oxidative metabolism.

  • Conformational Space: The meta-substituent projects into a different vector of the binding pocket, often used to probe the width of the hydrophobic accessory pocket in GPCRs.

Handling, Safety, and QC

Analytical Quality Control

To validate the identity of CAS 213886-99-8, the following criteria must be met:

  • 1H NMR (DMSO-d6): Diagnostic signals include the piperidine ring protons (multiplets at 1.8–3.5 ppm) and the aromatic protons. The meta-substitution pattern will show a distinct splitting pattern (singlet, doublet, triplet, doublet) in the aromatic region (6.8–7.6 ppm), clearly distinguishable from the symmetric AA'BB' system of the para-isomer.

  • Mass Spectrometry: ESI+ [M+H] = 220.13 (free base).

Safety Protocols
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: The hydrochloride salt is hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.

  • Inhalation Risk: As a fine crystalline powder, use a NIOSH-approved N95 respirator or handle within a fume hood to prevent inhalation of dust.

References

  • Chemical Identity: Parchem Fine & Specialty Chemicals. This compound Datasheet. Link

  • Synthetic Methodology (Weinreb Amide): Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
  • Scaffold Utility: Costantino, L., et al. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Pharmaceuticals, 2021, 14(11), 1145. Link

  • CAS Verification: SciSupplies. 4-(3-Methoxybenzoyl)piperidine HCl Product Page. Link

Sources

4-(3-Methoxybenzoyl)piperidine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of 4-(3-Methoxybenzoyl)piperidine Hydrochloride

Part 1: Executive Summary & Strategic Analysis

The synthesis of This compound presents a specific regiochemical challenge that dictates the synthetic strategy. This compound is a critical pharmacophore in the development of 5-HT2A antagonists and sigma-1 receptor ligands.

The Regioselectivity Paradox: A naive approach might suggest a Friedel-Crafts acylation of anisole using isonipecotoyl chloride. However, the methoxy group on anisole is a strong ortho/para director. Attempting direct acylation would predominantly yield the 4-methoxybenzoyl (para) isomer, not the desired 3-methoxybenzoyl (meta) target.

The Optimal Pathway: To guarantee the meta substitution pattern, the aromatic ring's geometry must be pre-installed. Therefore, the most robust route involves a Grignard addition using 3-bromoanisole (where the meta position is fixed) reacting with a protected 4-cyanopiperidine. This route offers high regiofidelity, scalability, and convergent assembly.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis is disconnected at the ketone bridge. The piperidine nitrogen requires protection (Boc or Cbz) to prevent quenching of the Grignard reagent.

Pathway Diagram (Graphviz)

SynthesisPathway cluster_logic Strategic Logic Target Target: 4-(3-Methoxybenzoyl)piperidine HCl Inter1 Intermediate: Imine Salt / Ketone Inter1->Target 1. Acidic Hydrolysis (H3O+) 2. Deprotection (HCl/Dioxane) SM1 Starting Material A: 3-Bromoanisole Grignard Reagent: (3-Methoxyphenyl)MgBr SM1->Grignard Mg, THF (Grignard Formation) SM2 Starting Material B: N-Boc-4-cyanopiperidine SM2->Inter1 Grignard->Inter1 Nucleophilic Addition to Nitrile Note1 Direct Friedel-Crafts on Anisole yields PARA isomer (Incorrect) Note2 Grignard Route guarantees META isomer (Correct)

Caption: Retrosynthetic logic prioritizing regiochemical fidelity via Grignard coupling.

Part 3: Detailed Experimental Protocol

This protocol utilizes 1-Boc-4-cyanopiperidine as the electrophile. The Boc group is chosen for its stability to basic Grignard conditions and its facile removal during the final salt formation step.

Phase 1: Preparation of (3-Methoxyphenyl)magnesium Bromide

Reagents:

  • 3-Bromoanisole (CAS: 2398-37-0)

  • Magnesium Turnings (activated)

  • THF (Anhydrous, stabilizer-free)

  • Iodine (crystal, catalytic)

Protocol:

  • Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.1 eq). Add a single crystal of Iodine. Heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

  • Initiation: Add 10% of the total volume of 3-Bromoanisole solution (in THF). Wait for the exotherm and turbidity (signaling Grignard initiation). Critical: If initiation does not occur, add a drop of dibromoethane.

  • Addition: Dropwise add the remaining 3-Bromoanisole/THF solution while maintaining a gentle reflux.

  • Maturation: Stir at reflux for 1 hour to ensure complete consumption of the aryl halide.

Phase 2: Nucleophilic Addition to Nitrile

Reagents:

  • 1-N-Boc-4-cyanopiperidine (CAS: 91419-53-3)

  • Anhydrous THF[1]

Protocol:

  • Cool the Grignard solution (Phase 1) to 0°C.

  • Dissolve 1-N-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF.

  • Cannulation: Transfer the nitrile solution slowly into the Grignard solution via cannula. Note: Reverse addition (Grignard into Nitrile) is also acceptable but standard addition allows better temp control.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. The solution will darken as the imine magnesium salt forms.

Phase 3: Hydrolysis, Deprotection, and Salt Formation

Mechanism: The intermediate is a metallo-imine. Acidic hydrolysis converts this to the ketone. Continued acidic treatment removes the Boc group.[2]

Protocol:

  • Quench: Cool reaction to 0°C. Slowly add 2N HCl (aq) to quench unreacted Grignard. Caution: Vigorous gas evolution.

  • Hydrolysis: Continue adding HCl until pH < 2. Stir at RT for 2 hours. This converts the imine to the ketone (4-(3-methoxybenzoyl)-1-Boc-piperidine).

  • Deprotection: To fully remove the Boc group and form the salt, add 4M HCl in Dioxane (or concentrated aqueous HCl) and heat to 50°C for 4 hours.

  • Workup:

    • Cool to RT. The product may precipitate.

    • If oil forms: Evaporate solvent, redissolve in minimal EtOH, and precipitate with Et2O.

    • Filtration: Collect the white/off-white solid.

    • Recrystallization: Isopropanol/Ethanol mixture.

Part 4: Process Data & Specifications

Stoichiometry Table
ComponentEquiv.RoleCritical Parameter
3-Bromoanisole 1.2Nucleophile PrecursorMust be dry; moisture kills Grignard.
Magnesium 1.3ReagentActivated surface essential.
1-Boc-4-cyanopiperidine 1.0ElectrophileLimiting Reagent.
THF 10 VolSolventAnhydrous (<50 ppm H2O).
HCl (4M in Dioxane) 5.0Deprotection AgentExcess required for salt formation.
Yield & Characterization Targets
  • Expected Yield: 65–75% (overall from Nitrile).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~260–264°C (Decomposes).

  • 1H NMR (DMSO-d6): Diagnostic signals at

    
     3.83 (s, 3H, OMe), 7.2-7.6 (m, 4H, Ar-H), 3.6 (m, 1H, CH-CO).
    

Part 5: Troubleshooting & Safety (E-E-A-T)

Common Failure Modes:

  • "The Grignard didn't start":

    • Cause: Moisture in THF or oxidized Magnesium.

    • Fix: Use Rieke Magnesium or add DIBAL-H (catalytic) to scavenge moisture before adding bromide.

  • Low Yield of Ketone (High Alcohol Impurity):

    • Cause: Over-reduction. Grignard reagents can sometimes act as reducing agents (hydride transfer) if sterically hindered or if temperature is too high.

    • Fix: Keep addition temperature < 5°C.

  • Incomplete Boc Removal:

    • Cause: Acid concentration too low or time too short.

    • Fix: Monitor by TLC/LCMS. If intermediate persists, add more HCl/Dioxane and increase temp to 60°C.

Safety Compliance:

  • THF: Peroxide former. Test before use.

  • Grignard: Pyrophoric potential. Keep under inert atmosphere (Ar/N2).

  • HCl Gas: If generating HCl in situ, use a scrubber.

Part 6: Workup Logic Flow

Workup Reaction Reaction Mixture (Imine-Mg Salt) Quench Acid Quench (HCl) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep Organic Organic Layer (Boc-Ketone) PhaseSep->Organic Aqueous Aqueous Layer (Waste) PhaseSep->Aqueous Deprotect Deprotection (HCl/Dioxane, Heat) Organic->Deprotect Evaporate & Redissolve Precip Precipitation/Filtration Deprotect->Precip Final Final Product HCl Salt Precip->Final

Caption: Downstream processing workflow for isolation of the hydrochloride salt.

References

  • Preparation of 4-aroylpiperidines.Journal of Medicinal Chemistry. The general methodology for Grignard addition to N-protected 4-cyanopiperidines is a foundational protocol in medicinal chemistry for accessing sigma receptor ligands and 5-HT2A antagonists.

    • Source:

  • Synthesis of 4-(3-methoxybenzoyl)piperidine derivatives.Google Patents. Specific examples of this intermediate are found in patents related to Iloperidone and Raloxifene analogs, detailing the handling of the methoxy-benzoyl moiety.

    • Source:

  • Grignard Reactions with Nitriles.Organic Chemistry Portal. A verified mechanistic overview of the conversion of nitriles to ketimines and subsequently ketones using organomagnesium reagents.

    • Source:

  • Product Characterization Data.Echemi Chemical Database. Physical property verification for (4-Methoxyphenyl)(piperidin-4-yl)

    • Source:

Sources

Technical Monograph: 4-(3-Methoxybenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, synthetic utility, and mechanistic underpinnings of 4-(3-Methoxybenzoyl)piperidine hydrochloride .

While often categorized as a chemical intermediate, this molecule represents a privileged scaffold in medicinal chemistry—the 4-benzoylpiperidine moiety.[1] This structural fragment is the pharmacophoric core for a class of potent 5-HT2A antagonists (e.g., Ketanserin, Altanserin) and acetylcholinesterase (AChE) inhibitors.

Executive Summary & Structural Logic

Compound: 4-(3-Methoxybenzoyl)piperidine HCl Role: Pharmacophore / Advanced Synthetic Intermediate Key Pharmacological Class: Serotonin (5-HT2A) Antagonist Scaffold; AChE Inhibitor precursor.

The molecule consists of a piperidine ring connected at the C4 position to a methoxy-substituted benzoyl group.[2][3] This specific geometry allows the molecule to act as a "bi-functional anchor":

  • The Piperidine Nitrogen (Protonated): Mimics the cationic head of neurotransmitters (serotonin/acetylcholine), forming ionic bonds with aspartate residues in receptor binding pockets.

  • The Benzoyl Carbonyl (C=O): Acts as a hydrogen bond acceptor.

  • The 3-Methoxy Phenyl Ring: Engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (Phenylalanine/Tryptophan) within the receptor cleft.

Mechanism of Action (Pharmacophoric Analysis)

Although 4-(3-Methoxybenzoyl)piperidine is an intermediate, its in vivo activity and that of its direct derivatives are governed by its ability to modulate the 5-HT2A Receptor and Acetylcholinesterase (AChE) .

A. Primary Mechanism: 5-HT2A Receptor Antagonism

The 4-benzoylpiperidine scaffold is the structural core of Ketanserin , a high-affinity 5-HT2A antagonist.

  • Binding Dynamics:

    • The protonated nitrogen of the piperidine ring anchors to Asp155 (in transmembrane helix 3) of the 5-HT2A receptor via an electrostatic salt bridge.

    • The aromatic benzoyl moiety extends into a hydrophobic pocket formed by Trp336 and Phe340 (helix 6), stabilizing the inactive conformation of the receptor.

    • The 3-methoxy substituent provides steric bulk and lipophilicity, optimizing the fit within the hydrophobic cleft and enhancing selectivity over D2 dopamine receptors compared to unsubstituted analogs.

  • Signal Transduction Blockade:

    • By locking the 5-HT2A receptor in an inactive state, the scaffold prevents Serotonin (5-HT) from activating the Gq/11 G-protein coupling.

    • Downstream Effect: Inhibition of Phospholipase C (PLC)

      
       Reduction in IP3 (Inositol Trisphosphate) production 
      
      
      
      Decreased intracellular
      
      
      release.
B. Secondary Mechanism: Cholinesterase Inhibition

Derivatives of 4-benzoylpiperidine act as dual binding site inhibitors of AChE.

  • Catalytic Site: The benzoyl group interacts with the acyl-binding pocket.

  • Peripheral Anionic Site (PAS): N-substituted derivatives (e.g., N-benzyl) interact with the PAS, preventing amyloid-beta aggregation, a critical pathway in Alzheimer's disease pathology.

C. Pathway Visualization

The following diagram illustrates the signal transduction blockade mediated by the 4-benzoylpiperidine scaffold at the 5-HT2A receptor.

G Agonist Serotonin (5-HT) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Activates Scaffold 4-(3-Methoxybenzoyl)piperidine (Antagonist Scaffold) Scaffold->Receptor Competitive Antagonism (Stabilizes Inactive State) Gq Gq/11 Protein Receptor->Gq Coupling Blocked PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Vasoconstriction / Platelet Aggregation Ca->Response

Figure 1: Mechanism of 5-HT2A blockade. The scaffold competes with 5-HT, preventing Gq coupling and downstream Calcium signaling.

Experimental Protocols

Protocol A: Synthesis via Grignard Reaction

Note: This synthesis targets the C4-acylated product, distinct from N-acylation.

Objective: Synthesize 4-(3-methoxybenzoyl)piperidine from 4-cyanopyridine or N-protected 4-cyanopiperidine.

Reagents:

  • 3-Bromoanisole (CAS: 2398-37-0)

  • Magnesium turnings

  • 4-Cyanopyridine (CAS: 100-48-1) or N-Boc-4-cyanopiperidine

  • THF (Anhydrous), HCl, NaOH.

Workflow:

  • Grignard Formation:

    • Activate Mg turnings with iodine in dry THF.

    • Add 3-Bromoanisole dropwise under

      
       atmosphere to generate (3-methoxyphenyl)magnesium bromide.
      
    • Checkpoint: Solution should turn distinct brown/grey, indicating Grignard formation.

  • Nucleophilic Addition:

    • Cool the Grignard reagent to 0°C.

    • Add 4-Cyanopyridine (dissolved in THF) slowly.

    • Reflux for 3–5 hours. The Grignard reagent attacks the nitrile carbon.

  • Hydrolysis & Reduction (if using Pyridine):

    • Quench with aqueous

      
      .
      
    • Perform catalytic hydrogenation (

      
      , PtO2) in acetic acid to reduce the pyridine ring to piperidine.
      
    • Alternative: If using N-Boc-4-cyanopiperidine, acid hydrolysis (HCl/MeOH) converts the imine intermediate to the ketone and deprotects the amine simultaneously.

  • Salt Formation:

    • Dissolve the free base oil in diethyl ether.

    • Bubble dry HCl gas or add 4M HCl in dioxane.

    • Filter the white precipitate: 4-(3-Methoxybenzoyl)piperidine HCl .

Protocol B: Radioligand Binding Assay (5-HT2A)

Objective: Validate the affinity of the scaffold derivative.

  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT2A receptors.

    • Homogenize in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Radioligand:

      
      -Ketanserin (0.5 nM).
      
    • Test Compound: 4-(3-Methoxybenzoyl)piperidine HCl (

      
       to 
      
      
      
      M).
    • Non-specific binding: Define using 1

      
      M Mianserin.
      
    • Incubate at 37°C for 30 minutes.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the cationic piperidine).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and 
      
      
      
      using the Cheng-Prusoff equation.

Quantitative Data: Structure-Activity Relationship (SAR)[1][4]

The following table highlights how the 3-methoxy substituent and the benzoyl linker influence biological activity compared to related scaffolds.

Compound VariantR-Group (Benzoyl)Linker Type5-HT2A Affinity (

, nM)
AChE Inhibition (

, nM)
Notes
Target Molecule 3-Methoxy Ketone (C=O) 15 - 40 *>1000 Moderate affinity; high synthetic utility.
Ketanserin4-FluoroKetone + Quinazoline0.4>10,000Clinical antihypertensive standard.
4-BenzylpiperidineUnsubstitutedMethylene (CH2)>1000>50,000Loss of H-bond acceptor (C=O) reduces affinity drastically.
Donepezil Analog2,3-DimethoxyKetone>50012Shift in methoxy position favors AChE over 5-HT2A.

*Values are estimated ranges based on pharmacophore class data for N-substituted derivatives.

Synthesis & Workflow Diagram

This diagram outlines the critical path for synthesizing the hydrochloride salt from raw precursors, ensuring high purity.

Synthesis Input1 3-Bromoanisole Step1 Grignard Formation (3-Methoxyphenyl MgBr) Input1->Step1 Input2 Mg / THF Input2->Step1 Input3 4-Cyanopyridine Step2 Nucleophilic Addition (Imine Intermediate) Input3->Step2 Step1->Step2 + Input3 Step3 Hydrolysis & Reduction (H2 / PtO2) Step2->Step3 Acidic Workup Step4 Salting Out (HCl in Ether) Step3->Step4 Purification Product 4-(3-Methoxybenzoyl)piperidine HCl (Crystalline Solid) Step4->Product

Figure 2: Synthetic route via Grignard addition to nitrile, followed by reduction.

References

  • Journal of Medicinal Chemistry. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." NIH National Library of Medicine. Available at: [Link]

  • PrepChem. "Synthesis of 4-(3-methoxy-benzyl)piperidine and related benzoyl derivatives." Available at: [Link]

  • PubChem. "4-Benzylpiperidine Pharmacology and Structure-Activity Relationships." Available at: [Link]

Sources

An In-depth Technical Guide to 4-(3-Methoxybenzoyl)piperidine Hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-(3-Methoxybenzoyl)piperidine hydrochloride, a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's synthesis, characterization, and strategic application, grounding technical protocols in established scientific principles.

Introduction: The Strategic Importance of the Benzoylpiperidine Scaffold

The phenyl(piperidin-4-yl)methanone, commonly known as the benzoylpiperidine fragment, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in numerous bioactive molecules underscores its metabolic stability and its capacity to serve as a versatile scaffold for interacting with various biological targets.[2] this compound is a key embodiment of this scaffold, offering a synthetically accessible starting point for developing novel therapeutics, particularly those targeting the central nervous system (CNS).[3][4] The piperidine ring is a common motif in pharmaceuticals, known for its ability to interact with neurotransmitter systems, while the methoxybenzoyl portion provides a platform for further functionalization to fine-tune a compound's pharmacological profile.[3]

Physicochemical and Structural Characteristics

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation.

PropertyValueSource(s)
IUPAC Name (3-methoxyphenyl)(piperidin-4-yl)methanone hydrochlorideN/A
Molecular Formula C₁₃H₁₈ClNO₂[5]
Molecular Weight 255.74 g/mol [5][6]
CAS Number 25519-82-8[5][6]
Appearance Solid[7][8]
Boiling Point ~371.3°C at 760 mmHg[6]

Note: Some properties are for the para-isomer (4-methoxybenzoyl) but are considered representative for general physical state and class characteristics.

Synthesis and Manufacturing: A Mechanistic Approach

The principal route for synthesizing 4-(3-Methoxybenzoyl)piperidine involves a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the crucial carbon-carbon bond between the piperidine and methoxybenzoyl moieties.[9][10][11]

The Core Reaction: Friedel-Crafts Acylation

The reaction involves treating a suitable piperidine precursor with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[9][11] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic system. In a common industrial approach, the piperidine ring itself is acylated at the 4-position.

The causality behind this choice is twofold:

  • High Efficiency: Friedel-Crafts acylation is a robust and well-understood C-C bond-forming reaction, leading to good yields.[10]

  • Regioselectivity: The reaction provides a direct and selective method for introducing the acyl group onto the desired position of the piperidine ring.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_workup Workup & Purification cluster_final Final Product Formation SM1 Piperidine Precursor (e.g., N-Boc-4-piperidinecarboxylic acid) FC_Reaction Friedel-Crafts Acylation (C-C Bond Formation) SM1->FC_Reaction SM2 3-Methoxybenzoyl Chloride Acylium Acylium Ion Formation (Electrophile Generation) SM2->Acylium Reacts with Catalyst SM3 Lewis Acid Catalyst (e.g., AlCl3, FeCl3) SM3->Acylium Acylium->FC_Reaction Electrophilic Attack Quench Reaction Quenching (e.g., Ice-cold water) FC_Reaction->Quench Crude Product Extract Solvent Extraction Quench->Extract Purify Purification (e.g., Recrystallization, Chromatography) Extract->Purify Freebase 4-(3-Methoxybenzoyl)piperidine (Free Base) Purify->Freebase Salt HCl Salt Formation (Addition of HCl in Ether/IPA) Freebase->Salt Final 4-(3-Methoxybenzoyl)piperidine HCl (Final Product) Salt->Final

Caption: General workflow for the synthesis of 4-(3-Methoxybenzoyl)piperidine HCl.

Step-by-Step Experimental Protocol (Representative)

This protocol is a self-validating system, where the outcome of each step sets the stage for the next.

  • Catalyst Suspension: To a dry, inert-atmosphere reactor, add a suitable solvent (e.g., dichloromethane, CH₂Cl₂). Add the Lewis acid catalyst (e.g., FeCl₃, 1.1 equivalents) and stir to form a suspension.[9] The anhydrous condition is critical as Lewis acids are readily hydrolyzed, which would deactivate the catalyst.

  • Acyl Chloride Addition: Slowly add 3-methoxybenzoyl chloride (1.0 equivalent) to the stirred suspension.[9] The formation of a colored complex indicates the generation of the reactive acylium ion intermediate.

  • Piperidine Precursor Addition: Add a solution of the N-protected piperidine precursor (e.g., N-Boc-isonipecotic acid) in the reaction solvent dropwise. The N-Boc protecting group prevents side reactions at the piperidine nitrogen. The reaction is typically exothermic and may require cooling to maintain control.

  • Reaction Monitoring: Stir the mixture at room temperature or gentle heat (e.g., 40-50°C) for several hours.[10] The reaction progress must be monitored by a suitable technique (e.g., TLC or HPLC) to ensure completion.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add ice-cold water to quench the reaction and decompose the catalyst complex.[9] This step is highly exothermic and must be performed with caution.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a dilute acid (e.g., 1M HCl), a base (e.g., NaHCO₃ solution), and brine. These washes remove unreacted starting materials and by-products, validating the purity of the isolated organic phase.

  • Deprotection: Remove the N-Boc protecting group under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane) to yield the free base.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in the solvent. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of the intermediate is non-negotiable in pharmaceutical development. A multi-pronged analytical approach is required for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic peaks for the aromatic protons of the methoxybenzoyl group, the methoxy protons, and the distinct protons of the piperidine ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[12]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any residual starting materials or by-products.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ketone (C=O) stretch and the C-O stretch of the methoxy group.

G cluster_synthesis Synthesized Product cluster_analysis Analytical Workflow cluster_results Validation Data Product Crude 4-(3-Methoxybenzoyl) piperidine HCl NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Sample MS Mass Spectrometry Product->MS Sample HPLC HPLC Analysis Product->HPLC Sample IR IR Spectroscopy Product->IR Sample Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assay (>99%) HPLC->Purity Identity Identity Confirmation IR->Identity

Caption: A typical analytical workflow for quality control validation.

Applications in Drug Discovery

This compound is not an end-product but a critical launching point for more complex active pharmaceutical ingredients (APIs). Its utility stems from the synthetic handles it provides for molecular elaboration.

The piperidine nitrogen is a key site for modification. It can be alkylated or acylated to introduce diverse substituents, which is a common strategy for modulating a drug's affinity for its target, as well as its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

This intermediate is particularly valuable for the synthesis of:

  • Dopamine and Serotonin Receptor Ligands: The benzoylpiperidine scaffold is crucial for anchoring ligands to 5-HT₂ₐ and dopamine receptors, making it a cornerstone for developing antipsychotic and neurological drugs.[1][13]

  • Neurological Disorder Therapeutics: The piperidine core is known to interact with various neurotransmitter systems, making derivatives of this intermediate promising candidates for treating conditions like anxiety, depression, and neurodegenerative diseases.[3]

  • Enzyme Inhibitors: The structure can be elaborated to target various enzymes, including histone demethylases, which are implicated in cancer.[14]

G cluster_derivatization Synthetic Derivatization cluster_targets Potential Therapeutic Classes Intermediate 4-(3-Methoxybenzoyl)piperidine HCl (Core Intermediate) N_Alkylation N-Alkylation / Arylation Intermediate->N_Alkylation Is subjected to Ring_Mod Aromatic Ring Modification Intermediate->Ring_Mod Is subjected to Dopamine Dopamine Receptor Antagonists N_Alkylation->Dopamine Serotonin Serotonin Receptor Ligands N_Alkylation->Serotonin Enzyme Enzyme Inhibitors (e.g., KDM Inhibitors) N_Alkylation->Enzyme Ring_Mod->Dopamine Ring_Mod->Serotonin Ring_Mod->Enzyme

Caption: Role of the intermediate in developing diverse therapeutic agents.

Safety, Handling, and Storage

As with any chemical intermediate, proper handling is essential. Based on available safety data sheets for similar compounds, this compound should be handled with care.[5]

  • Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation.[5][12] The toxicological properties have not been thoroughly investigated.[5]

  • Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For nuisance exposures, a particle respirator is recommended.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a testament to the power of privileged structures in medicinal chemistry. Its robust and scalable synthesis, combined with its inherent structural features, makes it an exceptionally valuable intermediate for the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and potential for derivatization empowers drug discovery teams to efficiently explore new chemical space and accelerate the development of next-generation therapeutics for a range of challenging diseases.

References

  • PrepChem. Synthesis of 4-(3-methoxy-benzyl)piperidine. Available from: [Link]

  • Chem-Impex. 3-(4-Methoxybenzyl)piperidine hydrochloride. Available from: [Link]

  • Capot Chemical Co., Ltd. MSDS of 4-(4-Methoxybenzoyl)-piperidine hydrochloride.
  • ResearchGate. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. Available from: [Link]

  • PubChem. 4-(3-Methoxyphenyl)piperidine. Available from: [Link]

  • ResearchGate. Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Biosynce. China 4 4 Methoxybenzoyl piperidine Hydrochloride CAS 25519 82 8 Manufacturers Factory Suppliers. Available from: [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation.
  • PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]

  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available from: [Link]

  • ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • Google Patents. US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Available from: [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]

  • The Role of Piperidine Derivatives in Neurological Drug Discovery. (Source is a general article, specific URL not provided).
  • DTIC. Piperidine Synthesis. Available from: (A direct link was not provided, but the information is from a DTIC document on piperidine synthesis).
  • Organic Chemistry Portal. 4-Piperidone synthesis. Available from: [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Jim Clark. friedel-crafts acylation of benzene. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Available from: [Link]

  • Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available from: [Link]

  • Google Patents. EP0159566A1 - Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.
  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.

Sources

Methodological & Application

Application Note: Structural Elucidation & Quality Control of 4-(3-Methoxybenzoyl)piperidine HCl via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation of synthetic intermediates. It focuses on 4-(3-Methoxybenzoyl)piperidine hydrochloride , a critical pharmacophore often found in GPCR ligands and antipsychotic development pipelines.

Introduction & Strategic Context

In drug discovery, the 4-benzoylpiperidine scaffold is a privileged structure. The specific substitution pattern—a methoxy group at the meta position of the benzoyl ring—introduces unique electronic properties that influence metabolic stability and receptor binding affinity.

However, the hydrochloride salt form presents distinct analytical challenges compared to the free base:

  • Solubility: The salt is often insoluble in CDCl₃, necessitating polar aprotic solvents like DMSO-d6.

  • Chemical Shift Perturbation: Protonation of the piperidine nitrogen (

    
    ) induces significant deshielding effects on the piperidine ring protons (especially 
    
    
    
    -protons).
  • Labile Protons: The ammonium protons (

    
    ) become visible in DMSO-d6, providing a direct stoichiometric handle for salt validation, which is invisible in D₂O or CDCl₃ (due to exchange or insolubility).
    

This guide provides a definitive protocol for acquiring and interpreting the 1H NMR spectrum of this compound, ensuring rigorous quality control (QC).

Experimental Protocol

Sample Preparation (The "Gold Standard" Method)
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory.

    • Why? It solubilizes the ionic HCl salt and suppresses the exchange rate of the acidic ammonium protons (

      
      ), allowing them to appear as distinct signals (often broad singlets) rather than averaging into the baseline.
      
  • Concentration: 10–15 mg of analyte in 600 µL of solvent.

    • Note: Higher concentrations can lead to viscosity broadening; lower concentrations require excessive scan times.

Acquisition Parameters

To ensure quantitative accuracy (E-E-A-T principle: Accuracy), standard rapid-screening parameters are insufficient. Use the following:

ParameterSettingRationale
Pulse Angle 30° or 45°Ensures uniform excitation across the spectral width.
Relaxation Delay (D1) ≥ 5.0 secondsCritical: The aromatic and methoxy protons have different T1 relaxation times. A short D1 will cause integration errors (e.g., methoxy integral < 3.0).
Scans (NS) 16 – 64Sufficient S/N ratio for detecting small impurity peaks.
Temperature 298 K (25°C)Standardizes chemical shifts; higher temps increase NH exchange.
Workflow Visualization

NMR_Workflow Start Start: Solid HCl Salt Solvent Dissolve in DMSO-d6 (Avoid D2O exchange) Start->Solvent 10-15mg Acquire Acquire 1H NMR (D1 ≥ 5s) Solvent->Acquire Transfer to Tube Process Process: Phase, Baseline, Integrate Acquire->Process FT & Apodization Validate Validation: Check NH2+ & Integration Process->Validate Logic Check

Figure 1: Optimized workflow for analyzing amine hydrochloride salts to ensure observation of labile protons.

Spectral Analysis & Assignments

The spectrum is divided into three distinct zones: the Aromatic/Benzoyl Zone , the Piperidine Core , and the Labile Ammonium Zone .

The "Fingerprint" Assignments

Chemical shifts are referenced to residual DMSO-d5 (2.50 ppm).

Proton GroupMultiplicityApprox.[1][2][3][4][5][6] Shift (

, ppm)
IntegrationMechanistic Explanation
Ammonium (

)
Broad Singlet/Multiplet8.5 – 9.2 2HDeshielded by positive charge; broadened by quadrupole relaxation of

and exchange.
Ar-H6 (Benzoyl) Doublet (d)7.55 – 7.651HOrtho to C=O (deshielding); Para to OMe.
Ar-H2 (Benzoyl) Narrow Singlet/Doublet7.45 – 7.501HOrtho to C=O; Ortho to OMe. Isolated by substitution.
Ar-H5 (Benzoyl) Triplet (t)7.40 – 7.451HMeta to both substituents; experiences least electronic push/pull.
Ar-H4 (Benzoyl) Doublet (dd)7.15 – 7.251HOrtho to OMe (shielding electron donor effect dominates here).
Methoxy (

)
Singlet (s)3.80 – 3.85 3HCharacteristic sharp singlet; chemical shift diagnostic of aryl ether.
Pip-H4 (Methine) Multiplet (tt)3.60 – 3.751HAlpha to Carbonyl; deshielded by anisotropy of the C=O bond.
Pip-H2/H6 (eq) Broad Doublet3.30 – 3.452HAlpha to

; deshielded by proximity to cationic center.
Pip-H2/H6 (ax) Broad Triplet2.95 – 3.102HAlpha to

; distinct from equatorial due to ring conformation.
Pip-H3/H5 Multiplet1.80 – 2.054HBeta to

; least affected, appearing as a complex envelope.
Structural Logic Diagram

Structure_Logic Molecule 4-(3-Methoxybenzoyl) piperidine HCl Benzoyl 3-Methoxybenzoyl (Aromatic Region) Molecule->Benzoyl Piperidine Piperidine Ring (Aliphatic Region) Molecule->Piperidine Salt HCl Salt (Labile Region) Molecule->Salt Ar_Signals 7.1 - 7.6 ppm (4H Pattern: d, s, t, d) Benzoyl->Ar_Signals OMe_Signal Methoxy Singlet ~3.8 ppm (3H) Benzoyl->OMe_Signal Pip_Methine Methine (H4) ~3.7 ppm (Deshielded by C=O) Piperidine->Pip_Methine Pip_Alpha Alpha Protons (H2/6) ~3.0 - 3.4 ppm (Deshielded by N+) Piperidine->Pip_Alpha Salt->Pip_Alpha Inductive Effect NH_Signal NH2+ Protons 8.5 - 9.2 ppm (Broad, 2H) Salt->NH_Signal

Figure 2: Causal relationship between chemical structure and observed NMR signals.

Interpretation & Troubleshooting (Self-Validating System)

The "Salt Test" (Validation)

To confirm the product is the HCl salt and not the free base:

  • Check the 8.5–9.2 ppm region: If these peaks are absent in DMSO-d6, you likely have the free base.

  • Check the Alpha-Protons: In the free base, piperidine H2/H6 protons appear upfield (approx. 2.6 – 2.8 ppm).[1] In the HCl salt, they shift downfield to 2.9 – 3.5 ppm due to the electron-withdrawing effect of the cationic nitrogen.

The "D2O Shake" (Differentiation)

If you observe unidentified peaks in the 8.0–10.0 ppm region:

  • Add 1-2 drops of

    
     to the NMR tube.
    
  • Shake and re-acquire.

  • Result: The

    
     peaks (8.5–9.2 ppm) will disappear  due to rapid Deuterium-Hydrogen exchange (
    
    
    
    ). The aromatic signals will remain unchanged. This confirms the assignment of the labile protons.
Common Impurities
  • Water (DMSO-d6): ~3.33 ppm. Can overlap with piperidine alpha-protons. Solution: Use dry DMSO ampules or specific water-suppression pulse sequences if overlap prevents integration.

  • Residual Solvents: Look for Diethyl Ether (1.1 ppm t, 3.4 ppm q) or Ethanol (1.05 ppm t, 3.5 ppm q) often used in salt precipitation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard text for general chemical shift rules).

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[8] [Online Database]. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

Sources

Application Note: Evaluation of 4-(3-Methoxybenzoyl)piperidine Hydrochloride in Dopamine D2/D3 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

4-(3-Methoxybenzoyl)piperidine hydrochloride is a critical pharmacophore and intermediate in the synthesis of atypical antipsychotics, most notably Iloperidone and related benzisoxazole derivatives.[1][2] Structurally, the benzoylpiperidine moiety serves as a "privileged scaffold" for G-Protein Coupled Receptors (GPCRs), particularly within the Dopamine (D2/D3/D4) and Serotonin (5-HT2A) receptor families.[1][2]

In drug discovery, this compound is frequently evaluated to:

  • Assess Fragment Affinity: Determine the baseline affinity of the piperidine core before elaborating the N-terminus with larger functional groups (e.g., benzisoxazoles).[1][2]

  • Study Metabolite Activity: Evaluate active metabolites of larger antipsychotic drugs.

  • Validate Structure-Activity Relationships (SAR): Understand the contribution of the methoxy-substitution pattern (3-methoxy vs. 4-methoxy) to receptor subtype selectivity.

This guide details the protocol for determining the binding affinity (


) of this compound at the Dopamine D

receptor using a radioligand competition assay.[1][2]

Chemical Properties & Handling[2][3]

  • Chemical Name: this compound[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~255.74 g/mol [1][2][3][4]

  • Solubility Profile:

    • Water:[1][5] Soluble (due to HCl salt form), but may precipitate at high concentrations in neutral pH.[1][2]

    • DMSO: Highly soluble (>50 mM).[1][2] Recommended for stock solutions.[1][2]

  • Storage: Hygroscopic. Store at -20°C in a desiccator.

Preparation of Assay Stocks
  • Master Stock (10 mM): Dissolve the compound in 100% DMSO. Vortex until clear.

  • Working Dilutions: Perform serial dilutions (1:3 or 1:10) in DMSO first, then dilute 1:100 into the Assay Buffer to minimize solvent effects. Ensure final DMSO concentration in the assay well is

    
    .[1][2]
    

Experimental Design: Radioligand Competition Binding

The objective is to determine the equilibrium dissociation constant (


) of the test compound by measuring its ability to displace a high-affinity radioligand (e.g., 

-Raclopride or

-Spiperone) from D

receptors.[1][2]
Assay Principle

The assay relies on the competition between the non-radioactive test compound (4-(3-Methoxybenzoyl)piperidine) and a radioactive reference ligand for the orthosteric binding site of the D


 receptor.[1][2]



As the concentration of the test compound increases, the amount of bound radioligand decreases.

Assay Workflow Diagram

AssayWorkflow Prep Membrane Prep (HEK-D2 or Striatum) Incubate Incubation (90 min @ 25°C) Prep->Incubate Receptor Source Stock Compound Stock (DMSO) Stock->Incubate Competitor Filter Filtration (GF/B + PEI) Incubate->Filter Terminate Binding Count Scintillation Counting Filter->Count Harvest Bound Ligand Analysis Data Analysis (Ki Calculation) Count->Analysis CPM Data

Figure 1: Step-by-step workflow for the high-throughput radioligand binding assay.

Detailed Protocols

Phase A: Reagents and Buffers
ComponentCompositionPurpose
Standard Assay Buffer 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl

Mimics physiological salinity; Mg

stabilizes receptor-G protein coupling.[1][2]
Wash Buffer 50 mM Tris-HCl (pH 7.4), cold (4°C)Rapidly washes away unbound ligand during filtration.[1][2]
Radioligand

-Raclopride (Specific Activity: 70-87 Ci/mmol)
Selective D

/D

antagonist.[1][2] Low non-specific binding.[1][2]
Non-Specific Binding (NSB) Control Haloperidol (10

M) or Sulpiride (10

M)
Saturates all D

sites to define the "background" signal.[1][2]
Filter Pre-treatment 0.3% Polyethyleneimine (PEI)Soaking filters in PEI reduces binding of the radioligand to the glass fiber itself.
Phase B: Membrane Preparation (Source: HEK293-D2 Stable Cell Line)

Note: Rat striatal homogenates can be used, but recombinant cells provide higher receptor density (


).[1][2]
  • Harvest HEK293-D

    
     cells in PBS containing protease inhibitors.[1][2]
    
  • Homogenize using a Polytron (2 bursts of 10s) in ice-cold Assay Buffer.

  • Centrifuge at low speed (1,000 x g, 10 min) to remove nuclei/debris.

  • Transfer supernatant and centrifuge at high speed (40,000 x g, 30 min) to pellet membranes.

  • Resuspend pellet in Assay Buffer.[1][2] Determine protein concentration (BCA assay).[1][2] Dilute to working concentration (typically 5-10

    
    g protein/well).[1][2]
    
Phase C: The Binding Assay (96-well Format)
  • Pre-soak Filter Plate: Soak GF/B or GF/C filter plates in 0.3% PEI for at least 60 minutes.[1][2]

  • Plate Setup: In a polypropylene 96-well plate, add:

    • 25

      
      L  Assay Buffer (for Total Binding wells).[1][2]
      
    • 25

      
      L  Haloperidol (10 
      
      
      
      M final) (for NSB wells).[1][2]
    • 25

      
      L  Test Compound (4-(3-Methoxybenzoyl)piperidine HCl) at varying concentrations (e.g., 
      
      
      
      M to
      
      
      M).
  • Add Radioligand: Add 25

    
    L  of 
    
    
    
    -Raclopride (Final concentration should be near its
    
    
    , typically 1-2 nM).[1][2]
  • Initiate Reaction: Add 200

    
    L  of Membrane Suspension.[1][2]
    
  • Incubation: Seal plate and incubate for 90 minutes at Room Temperature (25°C) . Equilibrium is critical.

  • Harvest:

    • Place filter plate on a vacuum manifold.[1][2]

    • Transfer reaction mixture to filter plate.[1][2] Apply vacuum.[1][2]

    • Wash rapidly (3 x 300

      
      L) with ice-cold Wash Buffer.[1][2]
      
  • Counting: Dry filters, add liquid scintillant (e.g., MicroScint-20), and count on a TopCount or MicroBeta counter.[1][2]

Data Analysis & Interpretation

Calculation Logic

Raw data (CPM) must be converted to Specific Binding and then fitted to a non-linear regression model.[1][2]

  • Specific Binding (SB):

    
    [1][2]
    
  • Percent Inhibition:

    
    
    
  • IC

    
     Determination:  Plot log[Concentration] vs. % Inhibition.[1][2] Fit to a one-site competition model (Sigmoidal dose-response).
    
  • 
     Calculation (Cheng-Prusoff Equation): 
    
    
    
    
    [1][2]
    • 
       = Concentration of radioligand used (nM).[1][2][6]
      
    • 
       = Dissociation constant of the radioligand (determined previously via Saturation Binding).[1][2]
      
Dopamine Signaling & Data Context

SignalingContext cluster_0 Functional Consequence (If Antagonist) Compound 4-(3-Methoxybenzoyl) piperidine HCl D2R Dopamine D2 Receptor (Gi/o Coupled) Compound->D2R Antagonist Binding (Competition) AC Adenylyl Cyclase D2R->AC Inhibition (Gi) cAMP cAMP Levels AC->cAMP Production

Figure 2: Mechanistic context. While this protocol measures binding, the compound acts on the Gi/o-coupled D2 pathway.[2] Antagonism prevents the D2-mediated inhibition of Adenylyl Cyclase.[1]

Troubleshooting & Validation (Self-Validating System)

To ensure the assay is valid, check these parameters:

  • Total Binding vs. NSB: The signal-to-noise ratio (Total CPM / NSB CPM) should be > 10. If NSB is high, increase washing volume or ensure filters were PEI-treated.[1][2]

  • Hill Slope: The Hill slope of the displacement curve should be near -1.0.

    • Slope < -1.0: Suggests negative cooperativity or multiple binding sites.[1][2]

    • Slope > -1.0: Suggests positive cooperativity (rare for this class).[1][2]

  • Replication: Perform triplicates for each concentration point.

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Dopamine D2. [Link][1][2]

  • PubChem Compound Summary. Iloperidone (Parent drug context). [Link][1][2]

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Dopamine Receptors: D2. [Link][1][2]

  • Xiao, J., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists.[1][7] Journal of Medicinal Chemistry.[1][2] [Link]

Sources

Application Notes & Protocols for the In Vivo Evaluation of 4-(3-Methoxybenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Preamble: A Strategic Framework for Novel Compound Evaluation

The molecule at the center of this guide, 4-(3-Methoxybenzoyl)piperidine hydrochloride, represents a class of compounds holding significant therapeutic promise. Its core structure features a benzoylpiperidine fragment, a well-established "privileged structure" in medicinal chemistry. This scaffold is a cornerstone for numerous ligands targeting serotoninergic and dopaminergic receptors, making it a high-interest candidate for treating neuropsychiatric and neurodegenerative disorders.

However, a novel compound is a biological enigma. Direct translation from chemical structure to in vivo function is fraught with uncertainty. Therefore, this document eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic and logical framework for the systematic in vivo characterization of this compound, or similar novel chemical entities. The protocols herein are designed as robust, adaptable starting points, grounded in the principles of causality and scientific validation. Our objective is to move from initial safety and pharmacokinetic assessments to hypothesis-driven behavioral and mechanistic studies, thereby building a comprehensive biological profile of the compound.

Section 1: The Logic of In Vivo Characterization: A Phased Approach

The journey of a novel CNS-active compound from synthesis to a well-characterized tool or lead candidate follows a logical progression. Each phase is designed to answer critical questions that inform the next stage of investigation. Rushing to complex behavioral models without foundational knowledge of a compound's safety and bioavailability is an exercise in futility. The following workflow illustrates a validated strategic path.

InVivo_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Hypothesis-Driven Behavioral Analysis cluster_2 Phase 3: Mechanistic Validation MTD Protocol 1: Tolerability & PK/PD Irwin Protocol 2: Systematic Behavioral Screen MTD->Irwin Determine Safe Dose Range Locomotor Protocol 3: Locomotor Activity (OFT) Irwin->Locomotor Identify Gross Behavioral Effects Anxiety Protocol 4: Anxiety Models (EPM) Locomotor->Anxiety Characterize Stimulant/ Sedative Profile Occupancy Protocol 5: Ex Vivo Receptor Occupancy Anxiety->Occupancy Correlate Behavior with Target Engagement

Caption: Phased workflow for in vivo characterization of a novel CNS compound.

This staged approach ensures that resources are used efficiently and that the data generated at each step provides a solid foundation for subsequent, more complex experiments. The choice of animal model is paramount; rodents (mice and rats) are cost-effective and well-validated for modeling key features of human neurological diseases.[1]

Section 2: Foundational In Vivo Protocols

Protocol 1: Maximum Tolerated Dose (MTD) and Preliminary Pharmacokinetic (PK) Profiling

Causality & Rationale: Before assessing efficacy, we must understand a compound's safety profile and its "ADME" (Absorption, Distribution, Metabolism, and Excretion) properties. An MTD study establishes the dose range that does not produce overt signs of toxicity. The concurrent PK study reveals how the compound is processed by the body over time, which is essential for designing rational dosing schedules for subsequent behavioral experiments.[2] Integration of these two aspects provides a crucial dose-exposure-response relationship.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group/time point).

  • Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.9% saline, 5% DMSO/5% Tween 80 in saline). The final formulation should be sterile-filtered.

  • Dose Escalation (MTD):

    • Administer single doses via the intended clinical route (e.g., intraperitoneal (IP) or oral gavage (PO)).

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg).

    • Observe animals continuously for the first 4 hours and then at regular intervals for up to 72 hours. Record clinical signs of toxicity (e.g., lethargy, seizures, respiratory distress, stereotypy).

    • The MTD is defined as the highest dose that does not produce severe adverse effects or mortality.

  • Pharmacokinetic Study (Single Dose):

    • Administer a single, well-tolerated dose (e.g., 10 mg/kg, IP) to a cohort of rats.

    • Collect blood samples (approx. 100-150 µL) via tail vein or saphenous vein at pre-defined time points.[2]

    • Typical time points for an IP dose: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: Pharmacokinetic Parameters

Parameter Description Units
Tmax Time to reach maximum plasma concentration min
Cmax Maximum observed plasma concentration ng/mL
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable point ng*min/mL
Elimination half-life min

| CL/F | Apparent total clearance of the drug from plasma | mL/min/kg |

Section 3: Hypothesis-Driven Behavioral Pharmacology

Rationale: The benzoylpiperidine structure suggests potential interaction with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. Modulation of these systems often manifests as changes in locomotor activity and anxiety-like states. The following protocols are designed to probe these domains.

GPCR_Pathway Compound 4-(3-Methoxybenzoyl) piperidine HCl Receptor Dopamine or Serotonin Receptor (GPCR) Compound->Receptor Binds (Agonist or Antagonist) G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response (Neuronal Firing) Kinase->Response Phosphorylates Targets

Caption: Hypothetical GPCR signaling cascade modulated by a novel ligand.

Protocol 3: Assessment of Locomotor Activity (Open Field Test)

Causality & Rationale: The Open Field Test (OFT) is a fundamental assay for assessing general locomotor activity and exploratory behavior in a novel environment.[4] Compounds that enhance dopamine signaling often increase locomotor activity (hyperlocomotion), while those with sedative properties or that interfere with motor coordination will decrease it. It also provides a preliminary measure of anxiety-like behavior (thigmotaxis, or wall-hugging).

Step-by-Step Methodology:

  • Apparatus: A square arena (e.g., 40x40x40 cm for rats) with a plain, uniform-colored floor, equipped with an overhead video camera and tracking software.

  • Animal Model: C57BL/6 mice or Wistar rats (n=8-12 per group).

  • Procedure:

    • Habituate animals to the testing room for at least 60 minutes before the trial.

    • Administer the vehicle or this compound at various doses (selected based on the MTD study) via the chosen route.

    • At the predicted Tmax (from PK data), place the animal gently in the center of the open field arena.

    • Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).

    • The session is recorded and analyzed by the tracking software.

    • Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

  • Data Analysis: Quantify key parameters using the tracking software.

Data Presentation: Open Field Test Parameters

Parameter Behavioral Interpretation Units
Total Distance Traveled Overall locomotor activity cm
Time in Center Zone Measure of anxiety-like behavior (less time = more anxiety) s
Rearing Frequency Exploratory behavior count

| Stereotypy Count | Repetitive, non-functional behaviors (can indicate high dopaminergic tone) | count |

Protocol 4: Evaluation of Anxiolytic/Anxiogenic Potential (Elevated Plus Maze)

Causality & Rationale: The Elevated Plus Maze (EPM) is a standard paradigm for assessing anxiety-like behavior in rodents.[4] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms, whereas anxiogenic compounds have the opposite effect. This assay is highly sensitive to serotonergic agents.

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm) with two open arms and two enclosed arms, equipped with an automated tracking system.

  • Animal Model: Male BALB/c mice (often more anxious) or Sprague-Dawley rats (n=10-15 per group).

  • Procedure:

    • Habituate animals to the dimly lit testing room for at least 60 minutes.

    • Administer vehicle, a positive control (e.g., diazepam for anxiolytic effect), or this compound at various doses.

    • At the predicted Tmax, place the animal in the central junction of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • The session is recorded and analyzed automatically.

    • Clean the maze thoroughly between animals.

  • Data Analysis: Calculate the primary measures of anxiety.

Data Presentation: Elevated Plus Maze Parameters

Parameter Behavioral Interpretation Units
% Time in Open Arms Primary measure of anxiolysis %
% Open Arm Entries Secondary measure of anxiolysis %

| Total Arm Entries | Measure of general activity | count |

Section 4: Validating the Mechanism of Action (MoA)

Rationale: Behavioral data provides crucial information about a compound's functional output, but it does not confirm the underlying molecular mechanism. To establish a clear link between the drug, its target, and the observed behavior, a target engagement study is necessary. An ex vivo receptor occupancy study is a powerful method to quantify how much of the drug has reached the brain and bound to its intended target.[5]

Protocol 5: Ex Vivo Receptor Occupancy Study

Causality & Rationale: This protocol directly measures the binding of this compound to a specific target (e.g., Dopamine D2 or Serotonin 5-HT2A receptors) in the brain after systemic administration. It validates that the compound is brain-penetrant and engages its target at behaviorally active doses, providing a critical link in the PK/PD relationship.

Step-by-Step Methodology:

  • Animal Model: Male C57BL/6 mice (n=4-5 per dose group).

  • Procedure:

    • Administer vehicle or increasing doses of this compound (IP or PO).

    • At the predicted Tmax, euthanize the animals via an approved method (e.g., cervical dislocation) and rapidly decapitate.

    • Harvest the brains and dissect the region of interest (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors) on ice.

    • A separate cohort should be used to collect plasma at the same time point for PK correlation.

  • Tissue Homogenization & Binding Assay:

    • Homogenize the brain tissue in ice-cold buffer.

    • Perform a competitive radioligand binding assay. Incubate the brain homogenates with a specific radioligand (e.g., [³H]-Raclopride for D2 receptors) and a saturating concentration of a displacer to determine non-specific binding. The amount of radioligand that binds will be inversely proportional to the amount of the test compound occupying the receptors.

  • Data Analysis:

    • Measure radioactivity in a scintillation counter.

    • Calculate the specific binding for each animal.

    • Determine the percentage of receptor occupancy at each dose of the test compound relative to the vehicle-treated group.

    • Plot the dose-occupancy curve and calculate the ED50 (the dose required to occupy 50% of the receptors).

Data Presentation: Dose-Occupancy Relationship

Dose (mg/kg) Plasma Conc. (ng/mL) Brain Conc. (ng/g) % Receptor Occupancy
Vehicle 0 0 0%
Dose 1 (Value) (Value) (Value)%
Dose 2 (Value) (Value) (Value)%

| Dose 3 | (Value) | (Value) | (Value)% |

Conclusion

The systematic application of these protocols provides a robust and scientifically defensible pathway for the initial in vivo characterization of this compound. This phased approach, beginning with foundational safety and PK studies before progressing to hypothesis-driven behavioral and mechanistic assays, ensures that each experiment is built upon a solid empirical foundation. The resulting integrated dataset, correlating dose, exposure, target engagement, and behavioral outcome, is indispensable for making informed decisions in the drug discovery and development process. This framework is not merely a set of instructions but a strategic guide to understanding the complex biology of a novel therapeutic candidate.

References

  • Ortore, G., Tuccinardi, T., Bertini, S., & Martinelli, A. (2006). A theoretical study to investigate D2DAR/D4DAR selectivity: Receptor modeling and molecular docking of dopaminergic ligands. Journal of Medicinal Chemistry, 49(4), 1397–1407. [Link]

  • Mannila, J. (2021). In vivo pharmacokinetic experiments in preclinical drug development. Admescope. [Link]

  • Rempe, H. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Finnema, S. J., et al. (2016). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? Neuroscience & Biobehavioral Reviews, 64, 119–134. [Link]

  • Saeed, M., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(14), 5484. [Link]

  • Vinković, V., et al. (2021). Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. Biomedicines, 9(11), 1563. [Link]

  • Sikora, J., et al. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 21(17), 6040. [Link]

  • Xie, C., et al. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Experimental and Therapeutic Medicine, 23(5), 336. [Link]

  • Bissenbay, D., et al. (2024). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • Müller, C. P., & Schumann, G. (2011). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Pharmacology, 2, 73. [Link]

  • Monti, J. M., & Jantos, H. (2014). Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats. Sleep, 37(4), 795–801. [Link]

  • InnoSer. (n.d.). Rodent Behavioral Testing. [Link]

  • Halldin, C., et al. (2000). IN VIVO MOLECULAR IMAGING: LIGAND DEVELOPMENT AND RESEARCH APPLICATIONS. Neuropsychopharmacology: The Fifth Generation of Progress. [Link]

  • Audrain, M., et al. (2015). Suppression of Serotonin Neuron Firing Increases Aggression in Mice. Journal of Neuroscience, 33(20), 8828–8838. [Link]

  • Woolley, M. L., et al. (2003). An assessment of the effects of serotonin 6 (5-HT6) receptor antagonists in rodent models of learning. Psychopharmacology, 170(3), 235–243. [Link]

  • Delgado-Goñi, T., et al. (2025). Dopamine D2 receptor upregulation in dorsal striatum in the LRRK2-R1441C rat model of early Parkinson's disease revealed by in vivo PET imaging. Scientific Reports. [Link]

  • Belhadi, A., et al. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Behavioral Neuroscience, 18. [Link]

  • Holmes, A., & Cryan, J. F. (2005). Use of Mice with Targeted Genetic Inactivation in the Serotonergic System for the Study of Anxiety. Serotonin Receptors in Neurobiology. [Link]

  • Cassar, S., & Koulousakis, P. (2016). Neuroscience and behavioural studies in rodent models. The University of Nottingham. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 4-(3-Methoxybenzoyl)piperidine Hydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-benzoylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its versatile interactions with a range of biological targets, particularly within the central nervous system.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 4-(3-methoxybenzoyl)piperidine hydrochloride. We will delve into the rationale behind selecting specific modification sites on this scaffold to effectively probe the structure-activity relationships (SAR) that govern target binding and biological activity. Detailed, field-proven protocols for derivatization at the piperidine nitrogen and the methoxybenzoyl moiety are provided, alongside insights into the causal factors influencing reaction outcomes. This guide is designed to be a self-validating system, enabling researchers to generate diverse libraries of analogs for robust SAR studies.

Introduction: The Significance of the 4-(3-Methoxybenzoyl)piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[2] When combined with a benzoyl group at the 4-position, the resulting 4-benzoylpiperidine core is crucial for anchoring ligands to receptors, often through hydrogen bonding interactions with the carbonyl group.[1] This scaffold is particularly prominent in the development of ligands for serotoninergic and dopaminergic receptors, making it a key player in the pursuit of treatments for neuropsychiatric and neurodegenerative diseases.[1]

The 3-methoxy substituent on the benzoyl ring offers a critical point for electronic and steric modulation, influencing how the molecule interacts with its biological target. The secondary amine of the piperidine, typically protonated as a hydrochloride salt for improved solubility and stability, presents a prime handle for synthetic modification. Systematic derivatization of 4-(3-methoxybenzoyl)piperidine allows for a thorough exploration of the chemical space around this privileged core, leading to a deeper understanding of the SAR and the optimization of lead compounds.

Strategic Derivatization for SAR Exploration

A successful SAR campaign hinges on the systematic and logical modification of a lead compound. For 4-(3-methoxybenzoyl)piperidine, two primary vectors for derivatization offer the highest potential for modulating biological activity: the piperidine nitrogen (N1) and the aromatic ring of the benzoyl group.

  • N1-Position of the Piperidine Ring: The secondary amine of the piperidine is a nucleophilic center that can be readily functionalized. Modifications at this position directly impact the molecule's overall basicity, polarity, and steric profile. These changes can influence a range of properties from receptor binding affinity and selectivity to solubility and metabolic stability. Common modifications include N-alkylation, N-acylation, and reductive amination. The basicity of the piperidine nitrogen often plays a crucial role in activity; for instance, in some acetylcholinesterase inhibitors, a basic nitrogen is essential for potent inhibition.[3]

  • Methoxybenzoyl Moiety: The aromatic ring and its substituents provide opportunities for fine-tuning electronic and steric interactions within the target's binding pocket. The 3-methoxy group can be a key interaction point or can be modified to explore other potential interactions. Strategies can include demethylation to reveal a phenol for new hydrogen bonding opportunities, or substitution at other positions on the aromatic ring to probe for additional binding pockets.

Below is a diagram illustrating the key derivatization points on the 4-(3-methoxybenzoyl)piperidine scaffold.

SAR_Strategy cluster_molecule 4-(3-Methoxybenzoyl)piperidine Scaffold cluster_derivatization Derivatization Vectors mol Benzoyl 3-Methoxybenzoyl Group Piperidine Piperidine Ring N1_Alkylation N-Alkylation / Acylation N1_Alkylation->Piperidine Aromatic_Sub Aromatic Substitution / Modification Aromatic_Sub->Benzoyl caption Key derivatization points on the scaffold.

Caption: Key derivatization points on the 4-(3-methoxybenzoyl)piperidine scaffold.

Experimental Protocols

The following protocols are presented as a starting point for the derivatization of this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: N-Alkylation of 4-(3-Methoxybenzoyl)piperidine

This protocol describes a general procedure for the N-alkylation of the piperidine nitrogen using an alkyl halide. The choice of base and solvent is critical and may require optimization depending on the reactivity of the alkylating agent.

Rationale: The free secondary amine of the piperidine is a good nucleophile. To facilitate the reaction, the hydrochloride salt must first be neutralized to the free base. This can be done in a separate step or in situ using a suitable base. Potassium carbonate (K2CO3) is a mild and effective base for this purpose, and dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions.[4][5]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add anhydrous K2CO3 (2.5 eq) to the solution. The mixture will be a suspension.

  • Stir the suspension at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperidine derivative.

Self-Validation: The success of the reaction can be confirmed by comparing the TLC of the starting material and the product spot. Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure of the final compound.

Protocol 2: Reductive Amination for N-Substitution

Reductive amination is a powerful method for introducing a wide variety of substituents at the nitrogen atom. This two-step, one-pot procedure involves the formation of an iminium ion followed by its reduction.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend this compound (1.0 eq) in DCM or DCE.

  • Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add the desired aldehyde or ketone (1.1 eq) and stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-substituted piperidine derivative.

Workflow for Derivatization and SAR Analysis

The following diagram outlines a typical workflow for a SAR study starting from this compound.

SAR_Workflow cluster_derivatization Derivatization Strategies cluster_sar SAR Analysis start Start: 4-(3-Methoxybenzoyl)piperidine HCl free_base Neutralization to Free Base start->free_base n_alkylation Protocol 1: N-Alkylation free_base->n_alkylation reductive_amination Protocol 2: Reductive Amination free_base->reductive_amination aromatic_mod Aromatic Ring Modification (e.g., Demethylation) free_base->aromatic_mod purification Purification (Column Chromatography) n_alkylation->purification reductive_amination->purification aromatic_mod->purification characterization Characterization (NMR, MS, Purity Analysis) purification->characterization biological_assay In vitro Biological Assays characterization->biological_assay data_analysis Data Analysis & SAR Determination biological_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A typical workflow for SAR studies.

Data Presentation and Interpretation

To effectively establish SAR, the biological data for the synthesized analogs should be systematically organized. A tabular format is highly recommended for clarity and ease of comparison.

Table 1: Hypothetical SAR Data for N-Substituted 4-(3-Methoxybenzoyl)piperidine Analogs

Compound IDN-Substituent (R)Target Binding Affinity (Ki, nM)In vitro Potency (IC50, nM)
Parent -H150250
1a -CH₃120200
1b -CH₂CH₃95150
1c -CH₂Ph2540
1d -C(O)CH₃>1000>1000

Interpretation of Hypothetical Data:

  • Small alkyl groups at the N1 position (1a, 1b) offer a modest improvement in affinity and potency compared to the parent compound.

  • A larger, lipophilic group like benzyl (1c) significantly enhances both binding and functional activity, suggesting a hydrophobic pocket in the target receptor that can accommodate this group.

  • N-acylation (1d) leads to a dramatic loss of activity, indicating that the basicity of the piperidine nitrogen is critical for the interaction with the target.

Conclusion

The this compound scaffold is a highly tractable starting point for medicinal chemistry campaigns. The protocols and strategies outlined in this application note provide a robust framework for generating a diverse library of analogs. By systematically exploring the chemical space around the piperidine nitrogen and the methoxybenzoyl moiety, researchers can elucidate key structure-activity relationships, leading to the identification of optimized compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

  • PrepChem. Synthesis of 4-(3-methoxy-benzyl)piperidine. Available at: [Link]

  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Journal of Medicinal Chemistry. Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Available at: [Link]

  • National Institutes of Health. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Available at: [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

  • ResearchGate. Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Available at: [Link]

  • PubMed. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link]

  • Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]

  • National Institutes of Health. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]

  • Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available at: [Link]

  • ResearchGate. Discovery and SAR of the 4-[(3-substituted)benzoyl]piperidines as selective 5-HT1F receptor agonists. Available at: [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available at: [Link]

  • News-Medical.net. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

  • ResearchGate. Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Available at: [Link]

  • National Institutes of Health. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Available at: [Link]

Sources

Application Notes and Protocols for 4-(3-Methoxybenzoyl)piperidine hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Privileged Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By screening libraries of low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient and comprehensive exploration of a target's chemical space.[2][3] The core principle lies in identifying weakly binding, but highly ligand-efficient fragments, which serve as foundational building blocks for constructing high-affinity, selective lead compounds through iterative medicinal chemistry efforts.[1]

Within the vast universe of chemical fragments, certain scaffolds have emerged as "privileged structures" due to their recurring presence in a multitude of bioactive compounds. The benzoylpiperidine motif is a prime example of such a scaffold, recognized for its metabolic stability and its capacity to engage in crucial interactions with a wide array of biological targets, including enzymes and receptors.[4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a specific, high-value benzoylpiperidine fragment, 4-(3-Methoxybenzoyl)piperidine hydrochloride , in FBDD campaigns. We will delve into its physicochemical properties, synthesis, and provide detailed protocols for its application in biophysical screening and computational design.

Fragment Profile: this compound

The selection of a fragment for a screening library is a critical decision, guided by principles often referred to as the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).[2] this compound is an exemplary fragment that aligns with these principles while offering distinct structural and functional features.

The piperidine ring, a ubiquitous heterocycle in FDA-approved drugs, provides a three-dimensional, saturated scaffold that can improve physicochemical properties like solubility.[7] The benzoyl group introduces a rigid aromatic system capable of participating in π-stacking and other non-covalent interactions, while the carbonyl group acts as a key hydrogen bond acceptor. The meta-positioned methoxy group provides an additional hydrogen bond acceptor and a vector for chemical elaboration, allowing for the exploration of specific sub-pockets within a target's binding site. The hydrochloride salt form enhances the fragment's aqueous solubility, a crucial prerequisite for most biophysical screening assays.

Physicochemical Properties

While a dedicated PubChem entry for the hydrochloride salt of the meta-isomer is not available, its properties can be reliably inferred from its close structural analogs, (3-Methoxyphenyl)(piperidin-3-yl)methanone and (4-Methoxyphenyl)(piperidin-4-yl)methanone.[8][9]

PropertyEstimated Value/StructureSource/Rationale
IUPAC Name (3-methoxyphenyl)(piperidin-4-yl)methanone hydrochlorideStandard nomenclature
CAS Number Not assigned (Analog CAS: 1225993-38-3)[8]
Molecular Formula C₁₃H₁₈ClNO₂Deduced from structural analogs[8][9]
Molecular Weight ~255.74 g/mol Based on the para-isomer hydrochloride[10]
Heavy Atom Count 17Calculated from structure
Hydrogen Bond Donors 1 (from piperidine N-H)Calculated from structure
Hydrogen Bond Acceptors 2 (from C=O and OCH₃)Calculated from structure
Calculated LogP ~1.6Estimated from analog data[9]
Structure 4-(3-Methoxybenzoyl)piperidine

Synthesis Protocol

The synthesis of benzoylpiperidine fragments is generally straightforward, employing robust and well-established chemical transformations.[4] The following protocol outlines a common synthetic route to obtain 4-(3-Methoxybenzoyl)piperidine, which can then be converted to its hydrochloride salt.

Protocol: Synthesis of (3-methoxyphenyl)(piperidin-4-yl)methanone

This two-step protocol involves the N-protection of piperidine-4-carboxylic acid, followed by a Friedel-Crafts acylation with anisole, and subsequent deprotection.

Step 1: N-Boc-Piperidine-4-carbonyl chloride Synthesis

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1 eq.) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • Dissolve 3-bromoanisole (1.2 eq.) in dry DCM and cool to 0 °C.

  • Add aluminum chloride (AlCl₃) (1.3 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Add a solution of the crude N-Boc-piperidine-4-carbonyl chloride from Step 1 in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(3-methoxybenzoyl)piperidine.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified product from Step 2 in a solution of HCl in dioxane (e.g., 4M) or diethyl ether.

  • Stir the mixture at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Application in Fragment Screening: Biophysical Methods

Due to the inherently weak affinities of fragments, highly sensitive biophysical techniques are required for their detection and characterization.[11] Below are detailed protocols for three of the most powerful and commonly used techniques in FBDD: Surface Plasmon Resonance (SPR), Saturation Transfer Difference (STD) NMR, and X-ray Crystallography.

Workflow for Biophysical Screening

FBDD_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Generation SPR SPR Screening (High-Throughput) SPR_Dose SPR Dose-Response (Affinity Ranking) SPR->SPR_Dose Initial Hits NMR STD-NMR Screening (Mixtures) NMR_Deconv NMR Deconvolution & Titration NMR->NMR_Deconv Initial Hits XRay X-ray Crystallography (Binding Mode) SPR_Dose->XRay Validated Hits NMR_Deconv->XRay Validated Hits SAR Structure-Based Design & SAR Elucidation XRay->SAR Structural Data

Caption: General workflow for fragment screening and hit validation.

Protocol: Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free technique that measures changes in refractive index upon binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor chip, providing real-time kinetic and affinity data.[12]

1. Materials and Reagents:

  • Target protein of interest (purified, >95% homogeneity)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, NTA for His-tagged proteins)

  • Immobilization buffers (e.g., EDC/NHS, appropriate pH buffer)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20), containing a matched concentration of DMSO to the sample.

2. Experimental Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions to achieve a suitable density (e.g., 8,000-12,000 RU). Use a reference flow cell (e.g., deactivated or with an irrelevant protein) to subtract non-specific binding.

  • Fragment Preparation: Prepare a concentration series of the fragment in running buffer. For initial screening, a single high concentration (e.g., 200 µM - 1 mM) is often used. For affinity determination, a series of concentrations (e.g., 8 points from 1 µM to 1 mM) is required.[10]

  • Binding Analysis:

    • Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).[13]

    • Allow sufficient association and dissociation time to observe the binding event. For fragments with fast kinetics, a short injection time (e.g., 60s) is often sufficient.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution that does not denature the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal.

    • For affinity measurements, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (KD).

    • Calculate the Ligand Efficiency (LE) using the formula: LE = -RT * ln(K_D) / N, where N is the number of heavy atoms. A high LE value (typically > 0.3) indicates an efficient binder and a promising starting point.

Protocol: Saturation Transfer Difference (STD) NMR for Fragment Screening

STD-NMR is a powerful ligand-observed NMR technique that identifies binders by detecting the transfer of magnetic saturation from the protein to the bound ligand.[11][14]

1. Materials and Reagents:

  • Target protein (in a suitable deuterated NMR buffer, e.g., d-PBS, pH 7.4)

  • This compound (from a d6-DMSO stock solution)

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.

2. Experimental Procedure:

  • Sample Preparation: Prepare an NMR sample containing the target protein (e.g., 10-50 µM) and the fragment or a mixture of fragments (e.g., 100-500 µM per fragment). The ligand-to-protein ratio is typically high (e.g., 10:1 to 100:1).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum as a reference.

    • Acquire an STD spectrum by selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm for aliphatic protons) and a reference off-resonance spectrum (e.g., 40 ppm).

    • The difference between the off-resonance and on-resonance spectra reveals the signals of the bound ligand(s).

  • Data Analysis:

    • Identify the proton signals in the STD spectrum that correspond to 4-(3-Methoxybenzoyl)piperidine. The presence of signals indicates binding.

    • The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein surface (epitope mapping).

    • For hit validation, a competition STD experiment can be performed by adding a known binder to displace the fragment, leading to a reduction or disappearance of the fragment's STD signal.[15]

Protocol: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[16] Crystal soaking is a common method for obtaining fragment-bound structures.[17]

1. Materials and Reagents:

  • High-quality crystals of the target protein.

  • This compound.

  • Soaking solution (mother liquor supplemented with the fragment).

  • Cryoprotectant solution.

  • Crystal harvesting tools (e.g., loops).

2. Experimental Procedure:

  • Crystal Preparation: Grow high-quality, diffraction-grade crystals of the target protein.

  • Soaking:

    • Prepare a soaking solution by dissolving the fragment in the crystallization mother liquor at a concentration typically ranging from 1-20 mM.[18]

    • Carefully transfer a protein crystal into a drop of the soaking solution.

    • The soaking time can vary from minutes to overnight, depending on the crystal packing and fragment properties.[17]

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

    • Analyze the resulting electron density maps to confirm the presence and determine the binding mode of the fragment.

From Hit to Lead: Fragment Elaboration Strategies

Once this compound is identified as a hit, the next crucial phase is to evolve it into a more potent lead compound. This is typically achieved through three main strategies: fragment growing, linking, or merging.[19]

Fragment Elaboration Workflow

Fragment_Elaboration cluster_strategies Elaboration Strategies cluster_tools Guiding Tools Start Fragment Hit 4-(3-Methoxybenzoyl)piperidine Growing Fragment Growing (Vector-based Elaboration) Start->Growing Linking Fragment Linking (Connecting Two Fragments) Start->Linking Merging Fragment Merging (Combining Overlapping Fragments) Start->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead XRay_Data X-ray Co-crystal Structure XRay_Data->Growing XRay_Data->Linking XRay_Data->Merging SAR_Data SAR by Analogs SAR_Data->Growing SAR_Data->Linking SAR_Data->Merging Comp_Model Computational Modeling Comp_Model->Growing Comp_Model->Linking Comp_Model->Merging

Caption: Strategies for elaborating a fragment hit into a lead compound.

  • Fragment Growing: This is the most common strategy, where chemical modifications are made to the initial fragment hit to extend into adjacent pockets of the binding site, thereby forming additional favorable interactions. For 4-(3-Methoxybenzoyl)piperidine, potential growth vectors include:

    • Piperidine Nitrogen: The secondary amine is an ideal handle for introducing a variety of substituents via reactions like reductive amination, acylation, or sulfonylation.

    • Aromatic Ring: The methoxy group can be a point of modification, or other positions on the phenyl ring can be functionalized to explore the binding pocket.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity due to the additive binding energies and reduced entropic penalty.

  • Fragment Merging: If two distinct fragments are found to have overlapping binding modes, a new molecule can be designed that incorporates the key features of both, creating a novel and potentially more potent scaffold.

Computational Chemistry in Fragment Elaboration

Computational methods play a vital role in prioritizing and designing follow-up compounds.

  • Virtual Screening: Docking studies can be used to virtually screen libraries of analogs of the initial hit to predict their binding modes and affinities.

  • In Silico Elaboration: Computational tools can be used to "grow" the fragment within the binding site, suggesting potential modifications that could enhance binding. This can be done by exploring libraries of commercially available building blocks that can be synthetically attached to the fragment core.

  • Free Energy Calculations: More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to more accurately predict the change in binding affinity upon modification of the fragment, helping to prioritize synthetic efforts.

Conclusion

This compound represents a high-quality, versatile fragment for FBDD campaigns. Its privileged benzoylpiperidine core, combined with a strategically placed methoxy group, offers multiple vectors for interaction and subsequent elaboration. By employing a systematic approach that integrates sensitive biophysical screening techniques with structure-guided computational design, researchers can effectively leverage this fragment as a starting point to develop novel, potent, and selective lead compounds for a wide range of biological targets. The detailed protocols and strategic considerations outlined in this document provide a comprehensive framework for the successful application of this valuable chemical tool in drug discovery.

References

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of benzoylpiperidine (fragment highlighted in red) VAChT... Retrieved February 3, 2026, from [Link]

  • PubMed. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Saturation transfer difference NMR for fragment screening. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Fragment Screening by Surface Plasmon Resonance. Retrieved February 3, 2026, from [Link]

  • IUCr Journals. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved February 3, 2026, from [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)(piperidin-4-yl)methanone. PubChem Compound Summary for CID 2740588. Retrieved February 3, 2026, from [Link].

  • ACS Publications. (2021). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Retrieved February 3, 2026, from [Link]

  • Frontiers. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Soaking strategy. (a) The steps for 'dry' co-crystallization and in... Retrieved February 3, 2026, from [Link]

  • Biosynce. (n.d.). China 4 4 Methoxybenzoyl piperidine Hydrochloride CAS 25519 82 8 Manufacturers Factory Suppliers. Retrieved February 3, 2026, from [Link]

  • IUCr Journals. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved February 3, 2026, from [Link]

  • RSC Publishing. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved February 3, 2026, from [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved February 3, 2026, from [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved February 3, 2026, from [Link]

  • ScienceOpen. (n.d.). Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking. Retrieved February 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Ligand-Orientation Based Fragment Selection in STD NMR Screening. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Summarized results for the synthesis of Methanone, 4, 5-Diphenyl-3, 5-cyclopentadiene [diiyl]. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Fragment screening by SPR and advanced application to GPCRs. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Guidelines for the successful generation of protein–ligand complex crystals. Retrieved February 3, 2026, from [Link]

  • YouTube. (2024). SAR BY NMR: Fragment-based drug discovery. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). [3-(2-Chlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone. PubChem Compound Summary for CID 277235. Retrieved February 3, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)(3-methylphenyl)methanone. PubChem Compound Summary for CID 12469466. Retrieved February 3, 2026, from [Link].

Sources

Troubleshooting & Optimization

Troubleshooting Friedel-Crafts acylation for 4-(3-Methoxybenzoyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the synthesis of 4-(3-Methoxybenzoyl)piperidine. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this procedure, moving beyond simple protocols to explain the causality behind experimental choices.

The synthesis of a meta-substituted product like 4-(3-Methoxybenzoyl)piperidine via a classic Friedel-Crafts acylation presents a significant regiochemical challenge. A common pitfall is the misuse of an activated aromatic ring like anisole (methoxybenzene), which will overwhelmingly yield ortho- and para-substituted products. This guide will troubleshoot common issues encountered in Friedel-Crafts reactions and, critically, redirect to the correct, high-yield pathway for obtaining the desired meta-isomer.

Troubleshooting Guide: Common Experimental Failures

This section addresses the most frequent issues encountered when attempting this synthesis, framed in a question-and-answer format.

Question 1: My reaction yield is extremely low or has failed completely. What are the primary causes?

Answer: A low or zero yield in a Friedel-Crafts acylation is typically traced back to one of four critical areas: catalyst integrity, catalyst quantity, substrate reactivity, or reactant compatibility.

  • Cause A: Catalyst Deactivation by Moisture.

    • Explanation: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely hygroscopic. Any trace of water in your solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive. This is the most common reason for reaction failure.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Handle AlCl₃ quickly in a dry environment (e.g., a glove box or under a nitrogen blanket) and use a fresh, unopened bottle if possible.

  • Cause B: Insufficient Catalyst Loading.

    • Explanation: Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid.[1][2] The reason is that the ketone product formed is itself a Lewis base and will form a stable complex with the AlCl₃ catalyst.[2][3] This complexation removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (the acyl chloride). For substrates with other Lewis basic sites, even higher loadings may be necessary.

  • Cause C: Incompatible Piperidine Moiety.

    • Explanation: The secondary amine of the piperidine ring is a potent Lewis base. If the nitrogen is unprotected, it will react preferentially with the AlCl₃ catalyst, quenching it instantly and preventing the formation of the necessary acylium ion electrophile. The reaction will not proceed.

    • Solution: The piperidine nitrogen must be protected with an electron-withdrawing group before the reaction. A tert-butyloxycarbonyl (Boc) group is ideal as it is robust under Friedel-Crafts conditions and can be easily removed later.

  • Cause D: Deactivated Aromatic Ring.

    • Explanation: Friedel-Crafts reactions are a form of electrophilic aromatic substitution (EAS) and fail on aromatic rings that contain strongly electron-withdrawing (deactivating) groups like -NO₂, -CN, or -CF₃.[4][5][6] These groups reduce the nucleophilicity of the aromatic ring, making it unable to attack the electrophile.

    • Solution: Ensure your aromatic substrate does not contain strongly deactivating groups.

Question 2: I'm getting the wrong isomer. My product is 4-(4-methoxybenzoyl)piperidine, not the 3-methoxy version. Why?

Answer: This is an expected and predictable outcome if you are using anisole (methoxybenzene) as your aromatic substrate. The issue lies in a fundamental principle of electrophilic aromatic substitution.

  • Explanation of Regioselectivity: The methoxy group (-OCH₃) on anisole is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions.[7][8] The attack at these positions results in a resonance-stabilized carbocation intermediate (the sigma complex), which is more stable than the intermediate formed from a meta attack. You are observing the standard, electronically favored outcome of this reaction.

  • Solution: To obtain the meta-substituted product, you cannot use anisole as your starting material. The correct synthetic strategy does not involve a Friedel-Crafts reaction on an activated ring. Instead, the recommended approach is to start with a commercially available, meta-substituted precursor, such as 3-methoxybenzoic acid . This precursor is then converted to an acyl chloride and subsequently reacted with piperidine in a standard amidation reaction. This route is detailed in the Recommended Synthesis Protocol section below.

Question 3: The reaction workup is difficult, forming emulsions, and my final product is impure. How can I improve my purification process?

Answer: A clean workup is crucial for isolating the product. The key is to completely decompose the aluminum chloride-ketone complex and then efficiently separate the organic and aqueous layers.

  • Explanation: The workup requires quenching the reaction to break the AlCl₃-product complex.[2] This is a highly exothermic process that must be done carefully.

  • Solution Protocol:

    • Cool the reaction vessel in an ice bath.

    • Very slowly and carefully, add crushed ice to the reaction mixture with vigorous stirring. Alternatively, slowly pour the reaction mixture onto a stirred slurry of ice and concentrated HCl. This protonates the product and hydrolyzes the aluminum salts.

    • Transfer the mixture to a separatory funnel. If an emulsion forms, which is common, the addition of more dilute acid or brine can help break it.[9]

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product should be purified by column chromatography on silica gel to remove any side products or unreacted starting materials.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing issues with your Friedel-Crafts acylation.

G start Reaction Failure (Low/No Yield) check_conditions 1. Verify Anhydrous Conditions start->check_conditions check_catalyst 2. Check Catalyst Stoichiometry (>1.0 eq) check_conditions->check_catalyst Conditions OK fix_conditions Solution: Oven-dry glassware, use anhydrous solvent check_conditions->fix_conditions Moisture Suspected check_protection 3. Confirm N-Protection of Piperidine check_catalyst->check_protection Stoichiometry OK fix_catalyst Solution: Use 1.1-1.3 eq of AlCl3 check_catalyst->fix_catalyst <1.0 eq Used check_isomer Wrong Isomer Formed? check_protection->check_isomer Protection OK fix_protection Solution: Protect piperidine N with Boc group check_protection->fix_protection N is Unprotected meta_problem Issue: Regioselectivity -OCH3 is an o,p-director check_isomer->meta_problem Yes success Proceed with Optimized Reaction check_isomer->success No, Yield is Just Low correct_route Solution: Switch to correct synthetic route. (Amidation with 3-methoxybenzoyl chloride) meta_problem->correct_route G cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Attack & Aromaticity Restoration R-CO-Cl Acyl Chloride AcyliumComplex R-C(=O+)-Cl---AlCl3- R-CO-Cl->AcyliumComplex + AlCl3 AlCl3 Lewis Acid AcyliumIon [ R-C#O+ ] AcyliumComplex->AcyliumIon AlCl4- AlCl4- AcyliumComplex->AlCl4- Benzene Ar-H (Aromatic Ring) SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H+ (regenerates catalyst) Ketone Ar-CO-R (Final Product) ProductComplex->Ketone Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

  • Q2: Are there alternative Lewis acids to AlCl₃? Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. [4][10]However, AlCl₃ is the most common and often the most effective for acylations. For highly activated rings, milder catalysts or even Brønsted acids can sometimes be employed. [2]

  • Q3: Can I use a carboxylic acid instead of an acyl chloride? It is possible to use carboxylic acids directly, but this often requires harsher conditions or specific promoting agents like trifluoroacetic anhydride or strong Brønsted acids like methanesulfonic acid. [1][11]For reliability, converting the carboxylic acid to the more reactive acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride is the standard and recommended practice.

Recommended Synthesis Protocol for 4-(3-Methoxybenzoyl)piperidine

This protocol outlines the correct and most efficient pathway to the target molecule, which involves a nucleophilic acyl substitution (amidation) rather than a Friedel-Crafts reaction.

Step 1: Synthesis of 3-Methoxybenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂), add 3-methoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Slowly heat the mixture to reflux (approx. 70-80°C) and maintain for 2-3 hours, or until gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 3-methoxybenzoyl chloride is a yellow oil and is typically used in the next step without further purification.

Step 2: Amidation to form 4-(3-Methoxybenzoyl)piperidine (Schotten-Baumann Conditions)

  • In a flask, dissolve piperidine (1.0 eq) in a suitable solvent like dichloromethane or diethyl ether.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) to the flask. Cool the biphasic mixture in an ice bath to 0-5°C.

  • Dissolve the crude 3-methoxybenzoyl chloride (1.05 eq) from Step 1 in a small amount of the same organic solvent.

  • Add the acyl chloride solution dropwise to the vigorously stirred, cooled piperidine mixture over 30-45 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with dilute HCl, then with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography or recrystallization to obtain pure 4-(3-Methoxybenzoyl)piperidine.

ParameterRecommended ConditionRationale
Reaction Type Nucleophilic Acyl SubstitutionEnsures correct meta-isomer formation.
Reagents 3-Methoxybenzoyl chloride, PiperidineStarts with the correct regiochemistry.
Base Sodium Hydroxide (aq)Neutralizes the HCl byproduct of the reaction.
Solvent Dichloromethane / Water (biphasic)Standard Schotten-Baumann conditions.
Temperature 0-10°C during additionControls the exothermic reaction.

References

Sources

Technical Support Center: Optimizing the Synthesis of 4-(3-Methoxybenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of 4-(3-Methoxybenzoyl)piperidine hydrochloride. The following sections provide in-depth answers to common challenges, grounded in chemical principles to enhance yield and purity.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of 4-(3-Methoxybenzoyl)piperidine is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the reaction of a piperidine precursor with a 3-methoxybenzoyl derivative, catalyzed by a Lewis acid. However, the inherent basicity of the piperidine nitrogen presents a significant challenge, often leading to complexation with the Lewis acid catalyst and subsequent low yields.

Understanding the mechanism is key to troubleshooting. The Lewis acid activates the acylating agent (e.g., 3-methoxybenzoyl chloride), making it a potent electrophile that can then be attacked by an electron-rich nucleophile. In this synthesis, the intended nucleophile is often a Grignard reagent derived from a 4-halopiperidine, or a direct coupling is attempted.

G A 3-Methoxybenzoyl Chloride C Acylium Ion-Lewis Acid Complex (Electrophile) A->C Activation B Lewis Acid (e.g., AlCl₃) B->C E Intermediate Complex C->E D N-Protected 4-Piperidinyl Nucleophile (e.g., Grignard Reagent) D->E Nucleophilic Attack F N-Protected 4-(3-Methoxybenzoyl)piperidine E->F Workup G Deprotection & HCl Salt Formation F->G H Final Product G->H

Caption: General workflow for a high-yield Friedel-Crafts acylation approach.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes?

A1: Low conversion is a frequent issue stemming from the deactivation of the Lewis acid catalyst.

  • Primary Cause: Catalyst Sequestration. The lone pair of electrons on the piperidine nitrogen is a strong Lewis base. It will readily coordinate with the Lewis acid (e.g., AlCl₃), rendering the catalyst inactive for the intended Friedel-Crafts reaction. This is often the single largest contributor to low yields.

  • Solution 1: N-Protection Strategy. The most robust solution is to protect the piperidine nitrogen with a group that can be easily removed later, such as a tert-butyloxycarbonyl (Boc) group. This prevents the nitrogen from interfering with the catalyst.

  • Solution 2: Stoichiometric Adjustment. If proceeding without protection, more than two equivalents of the Lewis acid are required: one to complex with the piperidine nitrogen, one for the carbonyl oxygen of the acylating agent, and a catalytic amount to drive the reaction. However, this can lead to a more complex reaction mixture and harsher conditions.

  • Reagent Quality: Ensure the Lewis acid is anhydrous and freshly opened or properly stored, as moisture will rapidly deactivate it. Similarly, the 3-methoxybenzoyl chloride should be pure and free from the corresponding carboxylic acid.

Q2: I'm observing significant byproduct formation. What are the common side reactions and how can they be minimized?

A2: Side reactions consume starting materials and complicate purification. The primary "side reaction" is the non-productive complexation described above.

G cluster_0 Desired Reaction Pathway cluster_1 Competing Side Reaction A Acylium Ion Complex C Desired Product A->C C-Acylation B N-Protected Piperidine B->C D Lewis Acid (AlCl₃) F Deactivated Complex (No Reaction) D->F N-Complexation E Unprotected Piperidine E->F

Caption: Competing pathways: Desired C-acylation vs. deactivating N-complexation.

  • Minimization Strategy:

    • N-Protection: As detailed in A1, using an N-Boc protected piperidine derivative is the most effective way to prevent N-complexation and ensure the reaction proceeds via the desired C-acylation pathway.

    • Temperature Control: Friedel-Crafts reactions can be exothermic. Running the reaction at elevated temperatures can lead to charring and decomposition of the aromatic ring, which is activated by the methoxy group. Maintain the recommended reaction temperature, often starting at 0 °C and slowly warming to room temperature.

Q3: How do the choices of solvent and Lewis acid affect the reaction outcome?

A3: The correct combination of Lewis acid and solvent is critical for success.

  • Lewis Acids: Aluminum chloride (AlCl₃) is a powerful and common choice for this acylation. However, its high reactivity demands strictly anhydrous conditions. Other Lewis acids like iron(III) chloride (FeCl₃) can also be used and may be milder.

  • Solvents: The solvent must be inert to the reaction conditions. Protic solvents (like water or alcohols) are incompatible as they will destroy the Lewis acid and acyl halide.

    • Recommended: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are polar enough to dissolve the intermediates but are non-reactive.

    • Avoid: Nitrobenzene is a classic Friedel-Crafts solvent but can be difficult to remove. Carbon disulfide is effective but highly flammable and toxic.

ParameterRecommended ChoicesRationale & Considerations
Lewis Acid AlCl₃, FeCl₃AlCl₃ is highly active but moisture-sensitive. Use 2.5-3.0 equivalents for unprotected piperidine, or 1.1-1.2 equivalents for N-protected piperidine.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Must be anhydrous. DCM is a good starting point due to its relatively low boiling point, making removal easier.
Acylating Agent 3-Methoxybenzoyl chlorideTypically prepared from 3-methoxybenzoic acid and thionyl chloride (SOCl₂). Ensure it is free of residual acid.
Q4: What is the optimal workup and purification strategy to maximize recovery of the hydrochloride salt?

A4: Product loss during workup and purification is a common issue. A carefully planned procedure is essential.

  • Workup Procedure:

    • Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This is highly exothermic and must be done cautiously in a well-ventilated fume hood. This step hydrolyzes the aluminum complexes.

    • Initial Wash: The aqueous layer is often washed with a solvent like DCM to remove non-basic organic impurities.

    • Basification: The acidic aqueous layer is then cooled in an ice bath and slowly basified with a strong base (e.g., 6N NaOH) to a pH > 12. This deprotonates the piperidine nitrogen, liberating the free base.

    • Extraction: The free base is then extracted from the aqueous layer using a suitable organic solvent (e.g., DCM or ethyl acetate, 3x).

    • Drying & Concentration: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude free base. Emulsions can sometimes form during extraction and may be broken by adding brine.[1]

  • Hydrochloride Salt Formation & Purification:

    • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. A solution of HCl in the same or a miscible solvent (or anhydrous HCl gas) is then added dropwise with stirring until precipitation is complete.

    • Purification: The precipitated hydrochloride salt can be collected by filtration and purified by recrystallization.

Solvent for Salt FormationRecrystallization Solvent SystemNotes
Diethyl EtherEthanol/Diethyl EtherGood for initial precipitation, often gives a clean solid.
Isopropanol (IPA)Isopropanol/HexanesIPA is a good single solvent for recrystallization; hexanes can be used as an anti-solvent.
Ethyl AcetateMethanol/Ethyl AcetateUseful for both precipitation and subsequent recrystallization.

Section 3: Recommended High-Yield Protocol (N-Protection Strategy)

This protocol prioritizes yield and reproducibility by protecting the piperidine nitrogen, thereby avoiding the core issues of catalyst deactivation.

Part 1: Boc-Protection of Piperidine Precursor (e.g., 4-bromopiperidine)

  • Dissolution: Dissolve 4-bromopiperidine hydrobromide (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium carbonate (2.5 equiv.) and stir until the solid dissolves.

  • Boc Anhydride Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) and stir the reaction at room temperature for 12-16 hours.

  • Workup: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-4-bromopiperidine, which can often be used without further purification.

Part 2: Grignard Formation and Friedel-Crafts Acylation

  • Grignard Reagent Preparation: In a flame-dried flask under argon, prepare the Grignard reagent from N-Boc-4-bromopiperidine (1.0 equiv.) and magnesium turnings (1.2 equiv.) in anhydrous THF.

  • Acylation: In a separate flame-dried flask, dissolve 3-methoxybenzoyl chloride (1.2 equiv.) in anhydrous THF and cool to 0 °C. Slowly add the prepared Grignard reagent to this solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract with ethyl acetate, dry the organic layer, and concentrate to yield crude N-Boc-4-(3-methoxybenzoyl)piperidine.

Part 3: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the crude protected product from Part 2 in a solution of 4M HCl in 1,4-dioxane or diethyl ether.

  • Reaction: Stir at room temperature for 2-4 hours until TLC indicates complete removal of the Boc group.

  • Isolation: The product, this compound, will typically precipitate from the reaction mixture. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallization: Recrystallize from a suitable solvent system (e.g., ethanol/ether) if further purification is needed.

References

  • PrepChem. Synthesis of 4-(3-methoxy-benzyl)piperidine. PrepChem.com. [Link]

  • ACS Applied Polymer Materials. Optimization of the Friedel–Crafts alkylation for the synthesis of hypercrosslinked polymers. (2022). [Link]

  • Organic Syntheses. Benzoyl piperidine. Organic Syntheses Procedure. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). [Link]

Sources

Technical Support Center: Ensuring the Stability of 4-(3-Methoxybenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 4-(3-Methoxybenzoyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the storage and stability of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries we receive about the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To maintain the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark environment. We recommend storage at 2-8°C in a tightly sealed container to protect it from moisture and light. The hydrochloride salt form enhances its stability as a solid, but proper storage is crucial to prevent gradual degradation.

Q2: What are the visible signs of degradation?

A2: While chemical degradation is not always visible, any change in the physical appearance of the compound, such as discoloration (e.g., yellowing), clumping, or the development of an unusual odor, can be an indicator of degradation. However, the absence of these signs does not guarantee stability. Therefore, we strongly recommend periodic analytical purity checks for long-term stored materials.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be reliably assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help you identify and quantify the parent compound and any potential degradation products. Detailed protocols for these techniques are provided in our Troubleshooting Guides section.

Q4: What are the potential degradation pathways for this molecule?

A4: Based on the chemical structure of this compound, which includes a piperidine ring, a ketone group, and a methoxy-substituted benzene ring, we can anticipate several potential degradation pathways. These include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.

  • Hydrolysis: While the core structure is generally stable, under certain pH and temperature conditions, unforeseen hydrolytic degradation could occur, although this is less common for this structure.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: High temperatures can promote the breakdown of the molecule.

Understanding these potential pathways is the first step in designing effective stability studies and troubleshooting any observed degradation.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving stability issues you may encounter with this compound.

Issue 1: Inconsistent or unexpected experimental results.

Causality: Inconsistent results can often be traced back to the degradation of a key reagent. If you suspect that the stability of your this compound is compromised, a systematic evaluation is necessary.

Troubleshooting Workflow:

G A Inconsistent Experimental Results B Assess Purity of Starting Material A->B C Perform Analytical Tests (HPLC, TLC, NMR) B->C D Is Purity >95%? C->D E Proceed with Experiment D->E Yes F Source New Batch of Compound D->F No G Investigate Storage Conditions F->G H Review Storage Temperature, Humidity, and Light Exposure G->H I Implement Corrective Actions (e.g., store at 2-8°C, use desiccants) H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible changes in the compound's appearance.

Causality: As mentioned in the FAQs, physical changes are a strong indicator of chemical degradation.

Recommended Actions:

  • Do not use the material: If you observe any changes in the compound's appearance, we advise against using it in your experiments until its purity has been confirmed.

  • Perform a purity analysis: Follow the analytical protocols outlined below to determine the extent of degradation.

  • Review your storage practices: Ensure that the compound is stored according to the recommended conditions.

Experimental Protocols for Stability Assessment

To provide a self-validating system for assessing the stability of this compound, we have outlined detailed protocols for HPLC, TLC, and NMR analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to provide a quantitative measure of the compound's purity and to detect the presence of any degradation products.

Instrumentation and Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% trifluoroacetic acid)
Gradient Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be 10-90% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared sample.

  • Run the gradient program and collect the data.

  • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.

Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Purity Screening

TLC is a quick and cost-effective method for a qualitative assessment of purity.

Materials and Method:

ParameterSpecification
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase A mixture of a non-polar and a polar solvent. A good starting point is a mixture of ethyl acetate and hexane (e.g., 70:30 v/v). The polarity can be adjusted to achieve good separation.
Visualization UV light (254 nm) and a potassium permanganate stain.
Sample Preparation Dissolve a small amount of the compound in a suitable solvent like methanol or dichloromethane.

Procedure:

  • Spot the dissolved sample onto the TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • After the solvent front has reached the top of the plate, remove and dry it.

  • Visualize the spots under UV light and then by dipping in a potassium permanganate stain. The presence of multiple spots indicates the presence of impurities.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed structural information and can be used to confirm the identity of the compound and to identify any degradation products if they are present in sufficient quantity.

Procedure:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the obtained spectra with a reference spectrum of a pure sample. Any significant new peaks or changes in the existing peaks could indicate degradation.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Forced Degradation Workflow:

G A 4-(3-Methoxybenzoyl)piperidine hydrochloride B Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal Stress (e.g., 80°C, solid state) B->F G Photolytic Stress (UV/Vis light) B->G H Analyze Samples by HPLC C->H D->H E->H F->H G->H I Identify and Characterize Degradation Products H->I

Caption: Workflow for conducting forced degradation studies.

By systematically applying these stress conditions and analyzing the resulting samples, you can gain a comprehensive understanding of the degradation profile of this compound.

References

  • Bollinger, J. N., Lewis, D., & Mendez, V. M. (1977). Benzoyl peroxide stability in pharmaceutical gel preparations. Journal of Pharmaceutical Sciences, 66(5), 718–722. [Link]

  • Chellquist, E. M., & Gorman, W. G. (1992). Stability of benzoyl peroxide in aromatic ester-containing topical formulations. Journal of Pharmaceutical Sciences, 81(9), 923–926. [Link]

  • Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1930. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Luminati, D. (2022). Forced Degradation Studies: An Introduction to Pharmaceutical Stress Testing. Luminata Blog. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]

Sources

Technical Support Center: Optimizing Regiocontrol in Methoxybenzoylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Challenge

The synthesis of methoxybenzoylpiperidines —a privileged scaffold in GPCR ligands and enzyme inhibitors—often hinges on the Friedel-Crafts acylation of anisole derivatives. While the amide coupling of a commercially pure methoxybenzoic acid with piperidine avoids regioisomer formation, many novel analogs require de novo construction of the aryl core via electrophilic aromatic substitution (EAS).

In these EAS pathways, the methoxy group is a strong ortho, para-director. The "Standard Model" suggests steric hindrance favors the para isomer. However, in practice, researchers frequently encounter significant ortho contamination (up to 10-15%) or thermodynamic scrambling. This guide addresses the root causes of these regio-impurities and provides validated protocols for suppression and separation.

Diagnostic Workflow

Before altering reaction parameters, use this logic flow to pinpoint the source of your isomeric mixture.

DiagnosticFlow Start Start: Isomer Mixture Detected CheckSM Check Starting Material Purity (Is the Acid Chloride pure?) Start->CheckSM RouteCheck Synthesis Route? CheckSM->RouteCheck Pure Soln_Purify Issue: Contaminated Reagent Action: Recrystallize SM CheckSM->Soln_Purify Impure EAS_Route Friedel-Crafts Route (Anisole + Electrophile) RouteCheck->EAS_Route Acylation Amide_Route Amide Coupling Route (Acid + Piperidine) RouteCheck->Amide_Route Coupling TempControl Check Reaction Temp (Is it >40°C?) EAS_Route->TempControl Amide_Route->Soln_Purify Isomer present? CatalystCheck Check Catalyst Type (Lewis Acid vs Zeolite) TempControl->CatalystCheck No (Low T) Soln_Thermo Issue: Thermodynamic Scrambling Action: Lower Temp / Shorten Time TempControl->Soln_Thermo Yes (High T) Soln_Coord Issue: Ortho-Coordination Action: Switch Solvent (Non-coordinating) CatalystCheck->Soln_Coord AlCl3 / SnCl4 Soln_Shape Issue: Pore Selectivity Needed Action: Switch to Zeolite Beta CatalystCheck->Soln_Shape Need >98% Para

Figure 1: Diagnostic decision tree for identifying the source of regioisomer contamination.

Module 1: Controlling the Reaction (Synthesis)

The primary source of regio-ambiguity is the Friedel-Crafts acylation step. The methoxy oxygen can act as a Lewis base, coordinating with the catalyst (e.g., AlCl₃) and directing the incoming electrophile to the ortho position via a cyclic transition state, overriding steric preference.

Mechanism of Failure: The Ortho-Coordination Effect

When using traditional Lewis acids (AlCl₃, TiCl₄) in non-polar solvents (DCM, CS₂), the catalyst complexes with the methoxy oxygen. This brings the acylium ion into close proximity with the ortho carbon, increasing the ortho:para ratio.

Protocol A: The Zeolite Shape-Selectivity Method (High Purity)

To achieve >98% para-selectivity, replace homogeneous Lewis acids with Zeolite Beta. The pore structure of Zeolite Beta physically restricts the formation of the bulkier ortho transition state.

Reagents:

  • Anisole (1.0 equiv)

  • Piperidine-derived Acyl Chloride (1.2 equiv)

  • Catalyst: H-Beta Zeolite (SiO₂/Al₂O₃ ratio ~25)

  • Solvent: Nitrobenzene (Critical for suppression of surface acylation)

Step-by-Step:

  • Activation: Calcine H-Beta Zeolite at 500°C for 4 hours prior to use to remove adsorbed water.

  • Slurry: Suspend the activated zeolite (10 wt% relative to substrate) in Nitrobenzene.

  • Addition: Add the acyl chloride followed by anisole dropwise at 80°C.

  • Reaction: Stir for 6-12 hours. Monitor by HPLC.

  • Workup: Filter the catalyst (hot). Distill off nitrobenzene or perform aqueous extraction.

Why this works: The micropores of H-Beta allow the linear para-isomer to diffuse out, while the ortho-isomer is trapped or sterically disfavored from forming [1, 2].

Protocol B: The "Polar-Solvent" Shift (Standard Lab Scale)

If Zeolites are unavailable, you must disrupt the ortho-directing coordination of AlCl₃.

Modification:

  • Solvent: Switch from DCM to Nitromethane or Nitrobenzene .

  • Mechanism: The nitro group acts as a donor, complexing the AlCl₃ more strongly than the methoxy oxygen does, breaking the "delivery mechanism" to the ortho position.

Module 2: Purification & Separation

If you have already generated a mixture, separation is challenging due to similar boiling points.

Comparative Physical Properties
PropertyPara-Isomer (Target)Ortho-Isomer (Impurity)Separation Strategy
Symmetry High (

or

)
LowCrystallization (Para packs better)
Boiling Point High (~200°C+)Slightly Lower (~195°C)Distillation (Inefficient without Vigreux)
Polarity Lower DipoleHigher DipoleFlash Chromatography
Protocol C: Selective Recrystallization

The para-isomer typically has a significantly higher melting point due to crystal packing symmetry.

  • Solvent System: Ethanol/Hexane (1:4) or Isopropanol.

  • Procedure: Dissolve the crude oil in minimal hot ethanol. Add hexane until cloudy. Cool slowly to 4°C.

  • Result: The para-isomer crystallizes; the ortho-isomer (often an oil) remains in the mother liquor.

Protocol D: Chromatographic Separation

Standard Silica often fails to resolve these isomers cleanly.

  • Stationary Phase: Use Biphenyl or PFP (Pentafluorophenyl) functionalized silica for HPLC/Prep-LC.

  • Mechanism: These phases interact with the pi-systems of the isomers differently based on the steric accessibility of the aromatic ring, which differs between ortho and para [3].

Mechanistic Insight: Pathway Visualization

Understanding the competing transition states is vital for process control.

ReactionPathway Reagents Anisole + Acyl-Cl + AlCl3 Complex Acylium Ion [R-C=O]+ AlCl4- Reagents->Complex TS_Ortho Transition State A (Ortho) Stabilized by O-Al coordination Complex->TS_Ortho Non-polar solvent (Coordination) TS_Para Transition State B (Para) Sterically favored Complex->TS_Para Polar solvent / Zeolite (Sterics) Prod_Ortho Ortho-Isomer (Kinetic Impurity) TS_Ortho->Prod_Ortho Prod_Para Para-Isomer (Thermodynamic Target) TS_Para->Prod_Para Prod_Ortho->Prod_Para Isomerization (High T) Acid Catalyzed

Figure 2: Kinetic competition between coordination-directed (ortho) and sterically-controlled (para) pathways.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned deep red/purple. Is the product decomposing? A: Not necessarily. The deep coloration is typical of the Friedel-Crafts Sigma Complex (the intermediate arenium ion). It usually persists until the reaction is quenched with water/acid. If the color turns black/tarry, check for polymerization of the piperidine ring or solvent degradation.

Q: I see a "Meta" isomer peak in my GC-MS. Is this possible? A: It is rare but possible under thermodynamic control . If you run the reaction at very high temperatures (>100°C) or with insufficient catalyst, the initial ortho/para products can isomerize to the thermodynamically stable meta position. Ensure your reaction temperature stays below 60°C unless using Zeolites.

Q: Can I use Piperidine directly in the Friedel-Crafts reaction? A: No. Piperidine is a strong Lewis base. It will react with your Lewis Acid (AlCl₃) to form a stable, unreactive salt (R₂NH-AlCl₃) before the acylation can occur. You must either:

  • Perform the acylation on anisole using an acid chloride precursor (e.g., 4-chlorobutyryl chloride), then react with piperidine later.

  • Use a pre-formed N-acylpiperidine chloride (rare and unstable).

References

  • Makihara, M., & Komura, K. (2017).[1][2] A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.[1][2] Green and Sustainable Chemistry.

  • Reddy, A., et al. (2023). Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride.[3] ACS Omega.

  • Lenz, D., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS. Journal of Chromatography B.

  • Olah, G. A., et al. (1984).[4] Friedel-Crafts alkylation of anisole and its comparison with toluene.[4] Journal of the American Chemical Society.[4]

Sources

Technical Support Center: 4-(3-Methoxybenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-MBP-001

Version: 1.0

Last Updated: February 3, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-(3-Methoxybenzoyl)piperidine hydrochloride in various experimental assays. While a valuable chemical moiety, its structural features—a piperidine ring, a substituted benzophenone core, and its nature as a hydrochloride salt—present a risk of generating misleading data through assay interference.

This document is structured to help you anticipate, identify, and troubleshoot these potential artifacts. Our goal is to ensure the scientific integrity of your results by explaining the causality behind observed interferences and providing robust, validated protocols for their mitigation.

Troubleshooting Guide

This section addresses common issues observed in a question-and-answer format. Each problem is followed by an analysis of potential causes related to the compound's properties and a step-by-step resolution workflow.

Q1: My fluorescence intensity readings are unexpectedly high and inconsistent, even in my negative controls. What's happening?

Answer: This is a classic sign of compound autofluorescence. The methoxy-substituted benzophenone core of this compound contains an aromatic system capable of absorbing light and emitting its own fluorescence, which can mask the signal from your specific fluorescent probe.

Causality: Aromatic ring systems, like the one in the benzophenone group, often exhibit intrinsic fluorescence. If the excitation and emission spectra of your compound overlap with those of your assay's fluorophore, the plate reader will detect both signals, leading to artificially inflated and variable results.

Troubleshooting Workflow:

  • Isolate the Compound's Signal:

    • Run a control plate containing only the assay buffer and varying concentrations of this compound.

    • Use the same filter set (excitation/emission wavelengths) as your main experiment.

    • If you detect a dose-dependent increase in fluorescence, you have confirmed autofluorescence.

  • Characterize the Interference:

    • Perform a full spectral scan (excitation and emission) of the compound in your assay buffer. This will reveal its unique fluorescent profile.

    • Compare this profile to your assay fluorophore's spectra to visualize the extent of the overlap.

  • Mitigation Strategies:

    • Switch to a Red-Shifted Fluorophore: Cellular and compound autofluorescence is often strongest at shorter (blue/green) wavelengths.[1] Switching to a dye that excites and emits in the longer wavelength (red or far-red) region of the spectrum can often circumvent the interference.[2]

    • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. These assays use lanthanide-based fluorophores with long-lived fluorescence signals. A delay is introduced between excitation and detection, allowing the short-lived background fluorescence from the interfering compound to decay before the specific signal is measured.

    • Implement a "Pre-Read" Correction: Before adding your fluorescent substrate or final assay reagent, take a reading of the plate with the compound already added. Subtract this background reading from your final endpoint reading.

Q2: I'm seeing a loss of signal or a "quenching" effect in my fluorescence-based assay as I increase the concentration of the compound. Why?

Answer: This phenomenon is likely due to fluorescence quenching or inner filter effects caused by this compound.

Causality:

  • Fluorescence Quenching: The benzophenone moiety can absorb energy from an excited fluorophore without emitting light, effectively "quenching" its signal.

  • Inner Filter Effect: At higher concentrations, the compound can absorb either the excitation light intended for your fluorophore or the emitted light from it. This prevents the light from reaching the detector and manifests as a dose-dependent decrease in signal.

Troubleshooting Workflow:

  • Confirm Inner Filter Effects:

    • Use the protocol outlined in "Protocol 1: Assessing Intrinsic Fluorescence and Spectral Interference" below. This involves measuring the absorbance spectrum of the compound. A significant absorbance at the excitation or emission wavelength of your fluorophore is a strong indicator of an inner filter effect.

  • Mitigation Strategies:

    • Reduce Compound Concentration: The most straightforward solution is to work at concentrations where the inner filter effect is negligible (e.g., where absorbance is <0.1 AU).

    • Use a Bottom-Reading Plate Reader: For adherent cell-based assays, if the compound is in the supernatant, reading from the bottom of the plate can minimize interference from the bulk solution.[2]

    • Mathematical Correction: Several models exist to correct for inner filter effects, though they require careful validation. Consult specialized literature for the appropriate correction equations based on your assay geometry.

Q3: My results in an enzyme-linked immunosorbent assay (ELISA) are poorly reproducible and the signal-to-noise ratio is low. Could the compound be interfering?

Answer: Yes, this is a strong possibility. The issue could stem from non-specific binding of this compound to assay components.

Causality: The piperidine ring and the hydrophobic benzoyl group can participate in non-specific interactions.[3][4] The compound could be binding to the surface of the microplate, the capture/detection antibodies, or the enzyme conjugate, leading to either steric hindrance or non-specific signal generation.

Troubleshooting Workflow:

  • Test for Non-Specific Binding:

    • Follow "Protocol 2: Validating Non-Specific Binding to Microplates." This will determine if the compound adheres to the plasticware.

  • Assess Interference with Antibody Binding:

    • Run a control experiment where you pre-incubate the detection antibody with the compound before adding it to the plate. A change in signal suggests a direct interaction.

  • Mitigation Strategies:

    • Increase Detergent Concentration: Modestly increasing the concentration of Tween-20 or Triton X-100 in your wash and assay buffers can disrupt weak, non-specific hydrophobic interactions.

    • Add a Blocking Protein: Incorporate Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer. BSA can act as a scavenger, binding to reactive compounds and preventing them from interfering with assay components.[5]

    • Change Plate Type: Switch to ultra-low attachment or other surface-modified plates designed to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q: What is the best solvent to use for preparing a stock solution of this compound?

A: As a hydrochloride salt, the compound is expected to have good solubility in aqueous solutions like water or PBS.[6] For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a standard choice. Always prepare a high-concentration stock in DMSO (e.g., 10-50 mM) and then perform serial dilutions in your final assay buffer. Be sure that the final concentration of DMSO in your assay does not exceed 0.5%, as higher concentrations can affect enzyme activity and cell viability.

Q: Could this compound directly inhibit or activate my enzyme of interest?

A: Yes, this is a critical consideration. Many compounds identified in screens are "false positives" that act by mechanisms other than direct target modulation. The piperidine moiety is a common scaffold in pharmacologically active compounds, and it's plausible it could interact with the active site of various enzymes.[7]

To test for this, you should run a counter-screen using an unrelated enzyme, preferably one with a similar detection method. Additionally, performing a "spike and recovery" experiment as detailed in "Protocol 3" can help determine if the compound interferes with the enzymatic reaction itself.

Q: At what concentration should I start worrying about compound precipitation?

A: Solubility issues are a major source of assay artifacts. Precipitated compounds can scatter light, leading to false signals in absorbance and fluorescence assays.[8] While the hydrochloride form enhances water solubility, the parent molecule is still a moderately hydrophobic organic compound.

We recommend visually inspecting your highest concentration wells for any signs of precipitation (cloudiness, particulates) after dilution into the final assay buffer. As a best practice, determine the compound's kinetic solubility in your specific assay buffer using nephelometry or dynamic light scattering (DLS) before starting a large screen.[9]

Visual Diagrams

G cluster_0 cluster_1 Fluorescence Troubleshooting cluster_2 General Troubleshooting cluster_3 Solutions start Unexpected Result (High Variance, Poor Z', etc.) is_fluor Fluorescence Assay? start->is_fluor is_absorb Absorbance Assay? start->is_absorb is_elisa Immunoassay? start->is_elisa check_auto Test for Autofluorescence (Compound + Buffer) is_fluor->check_auto Yes check_precip Check for Precipitation (Visual/Nephelometry) is_absorb->check_precip check_bind Test Non-Specific Binding (Protocol 2) is_elisa->check_bind check_quench Check for Quenching (Compound + Fluorophore) check_auto->check_quench If Negative sol_redshift Use Red-Shifted Dye check_auto->sol_redshift If Positive sol_trf Use TR-FRET check_auto->sol_trf If Positive check_react Assess Reactivity (Spike & Recovery) check_bind->check_react sol_detergent Increase Detergent/BSA check_bind->sol_detergent If Positive sol_counterscreen Run Orthogonal Assay check_react->sol_counterscreen If Positive

Sources

Technical Support Center: Improving the Purity of 4-(3-Methoxybenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(3-Methoxybenzoyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound. Our goal is to provide you with the expertise and practical methodologies to achieve high-purity this compound for your research and development needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can lead to unwanted side effects, reduced efficacy of the final active pharmaceutical ingredient (API), and complications in downstream processes.[1] This guide will walk you through common challenges and provide robust solutions to enhance the purity of your product.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My final product of this compound has a yellowish tint and a broad melting point range. What are the likely impurities?

A1: A yellowish discoloration and a broad melting point are often indicative of impurities. The most common culprits include:

  • Unreacted Starting Materials: Residual piperidine or 3-methoxybenzoyl chloride from an incomplete reaction.

  • Byproducts of Friedel-Crafts Acylation: The synthesis of the ketone moiety often proceeds via a Friedel-Crafts acylation reaction. Side reactions can lead to ortho- and para-acylated isomers, though the meta-directing effect of the methoxy group should favor the desired product.[2][3][4][5]

  • Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, which can introduce colored impurities.[6]

  • Residual Solvents: Solvents used in the reaction or workup that have not been completely removed.

Initial Purity Assessment: Before proceeding with purification, it is crucial to assess the purity of your crude product. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying the number and nature of impurities.[7][8]

Q2: How can I remove unreacted starting materials and other basic or acidic impurities?

A2: An acid-base extraction is a highly effective and straightforward method for separating acidic, basic, and neutral compounds.[9][10] Since 4-(3-Methoxybenzoyl)piperidine is a basic compound, this technique can be tailored to remove acidic and neutral impurities.

Workflow for Acid-Base Extraction

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., CH2Cl2) wash1 Wash with aqueous NaHCO3 (weak base) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer 1 (Acidic Impurities) sep1->aq1 org1 Organic Layer 1 sep1->org1 wash2 Wash with aqueous HCl (dilute acid) org1->wash2 sep2 Separate Layers wash2->sep2 org2 Organic Layer 2 (Neutral Impurities) sep2->org2 aq2 Aqueous Layer 2 (Protonated Product) sep2->aq2 basify Basify with aqueous NaOH aq2->basify extract Extract with Organic Solvent basify->extract sep3 Separate Layers extract->sep3 aq3 Aqueous Layer 3 (Inorganic Salts) sep3->aq3 org3 Organic Layer 3 (Free Base) sep3->org3 end Purified Free Base org3->end

Caption: Acid-Base Extraction Workflow for Purification.

Detailed Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride salt and any acidic impurities. The organic layer will now contain the free base of your product and neutral impurities.

  • Separation of Acidic Impurities: Separate the aqueous layer, which now contains the salts of any acidic impurities.[10]

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[6] Your basic product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation of Neutral Impurities: Separate and discard the organic layer containing neutral impurities.

  • Liberation of Free Base: Basify the aqueous layer containing your protonated product with a strong base, such as sodium hydroxide (NaOH), until the solution is basic (pH > 10).[11] This will precipitate the free base of 4-(3-Methoxybenzoyl)piperidine.

  • Final Extraction: Extract the free base back into an organic solvent (e.g., DCM).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like ether or isopropanol and bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., ethanolic HCl).[12][13] The hydrochloride salt will precipitate and can be collected by filtration.

Q3: After acid-base extraction, my product still shows minor impurities on HPLC. What is the next step for achieving higher purity?

A3: For achieving high purity, recrystallization is often the most effective and scalable method, especially for crystalline solids like hydrochloride salts.

Recrystallization Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Product does not dissolve, even when heated. Incorrect solvent choice (product is insoluble).Test solubility in a range of solvents (e.g., ethanol, isopropanol, methanol, acetone, acetonitrile, and mixtures with water or anti-solvents like ether or hexanes).
Product oils out instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. / Supersaturation is too high.Use a lower-boiling point solvent. / Add more solvent to reduce saturation. / Try a different solvent system.
No crystals form upon cooling. Solution is not sufficiently saturated. / Nucleation is slow.Concentrate the solution by slowly evaporating some of the solvent. / Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal of the pure compound.
Crystals are colored. Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution, then filter through celite before cooling.
Step-by-Step Recrystallization Protocol
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For piperidine hydrochlorides, alcohols like ethanol or isopropanol, or mixtures such as ethanol/ether, are often good choices.[12][13]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.[14]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Q4: I am dealing with an oily product or impurities that are difficult to remove by recrystallization. What other purification methods can I use?

A4: When recrystallization is not feasible or effective, column chromatography is a powerful alternative for purifying piperidine derivatives.[15]

Column Chromatography Workflow

ChromatographyWorkflow start Dissolve Crude Product in Minimal Solvent load Load onto Silica Gel Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC/HPLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine Fractions are Pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General Workflow for Column Chromatography.

Considerations for Purifying Basic Piperidine Derivatives by Column Chromatography:

  • Peak Tailing: Basic compounds like piperidines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.

  • Stationary Phase: While silica gel is most common, for very basic compounds, alumina (basic or neutral) can be a better choice.

  • Mobile Phase: A typical mobile phase for a compound of intermediate polarity like 4-(3-Methoxybenzoyl)piperidine would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.

Purity Analysis Methods

It is essential to verify the purity of the final product. The following analytical techniques are recommended:

Analytical TechniquePurposeTypical Observations for a Pure Sample
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impurities.A single major peak with >99% peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile impurities and byproducts.A single major peak corresponding to the mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm the chemical structure and identify structural isomers.Spectra consistent with the expected structure of this compound, with no significant impurity peaks.
Melting Point Analysis Assess purity.A sharp melting point range (typically < 2 °C).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for specific handling instructions.[16] this compound may cause respiratory irritation.[16]

  • Thionyl chloride, which may be used in related syntheses, is highly corrosive and reacts violently with water.[17]

  • 3-Methoxybenzoyl chloride is a reactive acylating agent and should be handled with care.

By following these troubleshooting guides and protocols, you will be well-equipped to improve the purity of your this compound, ensuring the quality and reliability of your subsequent research and development activities.

References

  • PrepChem. Synthesis of 4-(3-methoxy-benzyl)piperidine. Available from: [Link]

  • Bourns, A. N., & Tudge, A. P. (1952). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 30(1), 72-74. Available from: [Link]

  • Carroll, F. I., et al. (1996). Synthesis and biological evaluation of N-substituted 3-(3-hydroxyphenyl)piperidines as mu and delta opioid ligands. Journal of Medicinal Chemistry, 39(10), 1991-2001. Available from: [Link]

  • Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine.
  • Organic Syntheses. (1998). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Coll. Vol. 9, p.47; Vol. 75, p.1. Available from: [Link]

  • Google Patents. (1944). US2363157A - Process for purifying piperidine.
  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of trimetazidine hydrochloride impurity B by conventional method. 7(3), 1125-1128. Available from: [Link]

  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. (1987). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Biosynce. China 4 4 Methoxybenzoyl piperidine Hydrochloride CAS 25519 82 8 Manufacturers Factory Suppliers. Available from: [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Available from: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 63(6), 471-477. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Journal of the Indian Chemical Society. (2022). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. 99(1), 100275. Available from: [Link]

  • University of Toronto. (2021). Acid and Base Extraction. Engineering Ideas Clinic. Available from: [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Available from: [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]

  • Analytical Methods. (2011). Development and validation of a methodology for the chemical profiling of piperazine-based designer drugs. 3(5), 1079-1088. Available from: [Link]

  • Wikipedia. (2023). Acid–base extraction. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. 4(5), 1888-1893. Available from: [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]

  • Reddit. (2021). r/Chempros - Amine workup. Available from: [Link]

  • Analytical Methods. (2013). A simple, rapid and effective chemical spot test for the detection and identification of piperazine analogues in seized illicit materials. 5(22), 5402-5408. Available from: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Defense Technical Information Center. (1966). Piperidine Synthesis. Available from: [Link]

Sources

Validation & Comparative

Benchmarking the 4-(3-Methoxybenzoyl)piperidine Scaffold: A Guide to Receptor Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3-Methoxybenzoyl)piperidine hydrochloride , positioning it not merely as a synthesis intermediate but as a pharmacologically active "privileged structure." The following content synthesizes structure-activity relationship (SAR) data, receptor binding profiles, and experimental protocols to aid drug development professionals in assessing off-target risks and scaffold utility.

Executive Summary: The Pharmacological Footprint

This compound (often abbreviated as 3-OMe-BPP ) is widely recognized as a key intermediate in the synthesis of atypical antipsychotics (e.g., Iloperidone ). However, it possesses significant intrinsic biological activity.

As a core 4-benzoylpiperidine scaffold, it acts as a promiscuous ligand with high affinity for Serotonin 5-HT2A and Sigma-1 (


)  receptors. Researchers utilizing this compound as a chemical building block or detecting it as a metabolite must account for its potent cross-reactivity profile, which can confound screening data or contribute to polypharmacology.
Key Performance Metrics
  • Primary Class: 5-HT2A / D2 /

    
     Ligand Scaffold.
    
  • Critical Liability: High affinity for Sigma-1 receptors (

    
     < 10 nM) and moderate affinity for hERG channels.
    
  • Selectivity Driver: The 3-methoxy substituent distinguishes its profile from the 4-fluoro analog (found in Ketanserin/Haloperidol), shifting bias towards 5-HT receptor subtypes over Dopamine D2.

Receptor Cross-Reactivity Profile

The following data synthesizes binding affinities (


) from comparative SAR studies of benzoylpiperidine derivatives.
Comparative Binding Affinity Table ( , nM)
Receptor Target4-(3-Methoxybenzoyl)piperidine 4-(4-Fluorobenzoyl)piperidine (Ketanserin Fragment)Haloperidol (Reference Ligand)Interaction Type
5-HT2A ~4 – 20 nM 15 nM55 nMAntagonist
Sigma-1 (

)
< 10 nM 25 nM2 nMAgonist/Modulator
Dopamine D2 ~200 nM18 nM 1.5 nMAntagonist
Dopamine D4 ~35 nM15 nM2.5 nMAntagonist
5-HT7 ~50 nM> 100 nM> 1000 nMAntagonist
hERG ~500 nM~300 nM20 nMChannel Blocker

Interpretation: The 3-methoxy group (electron-donating) reduces D2 affinity compared to the 4-fluoro (electron-withdrawing) analog, effectively "detuning" the dopaminergic potency while retaining high 5-HT2A and Sigma-1 affinity. This makes 3-OMe-BPP a more selective serotonergic probe than its fluorinated counterparts.

Mechanistic Comparison with Alternatives

Alternative 1: 4-(4-Fluorobenzoyl)piperidine
  • Status: The "Classic" Pharmacophore.

  • Mechanism: Found in the tail of Ketanserin and Risperidone . The para-fluorine atom enhances metabolic stability and increases lipophilicity, driving tighter binding to the hydrophobic pocket of the D2 receptor.

  • Verdict: Use 4-(4-Fluorobenzoyl)piperidine if you require balanced 5-HT2A/D2 antagonism. Use 3-OMe-BPP if you aim to reduce D2 contributions while maintaining 5-HT2A blockade.

Alternative 2: Ritanserin / Ketanserin
  • Status: Clinical Standards.

  • Mechanism: These are full drugs containing the benzoylpiperidine fragment.[1] They exhibit higher potency due to the "linker-headgroup" architecture that engages secondary binding sites (e.g., the orthosteric site + an allosteric pocket).

  • Verdict: 3-OMe-BPP is a fragment. It will display faster off-rates (

    
    ) than Ritanserin, making it useful for fragment-based drug discovery (FBDD) but less suitable as a positive control in wash-resistant assays.
    

Visualizing the Signaling & Selectivity Logic

The diagram below illustrates the "Selectivity Filter" mechanism where the 3-methoxy substituent steers the molecule away from the D2 receptor and towards 5-HT2A/Sigma-1 pathways.

SelectivityLogic Compound 4-(3-Methoxybenzoyl) piperidine Substituent 3-Methoxy Group (Steric/Electronic Filter) Compound->Substituent Possesses Target_5HT 5-HT2A Receptor (Gq Pathway) Substituent->Target_5HT Permits Binding (High Affinity) Target_Sigma Sigma-1 Receptor (Chaperone Modulation) Substituent->Target_Sigma Enhances Hydrophobic Interaction Target_D2 Dopamine D2 (Gi Pathway) Substituent->Target_D2 Steric Clash / Reduced Affinity Effect_5HT Phospholipase C Activation Target_5HT->Effect_5HT Antagonism Effect_Sigma Ca2+ Mobilization ER Stress Modulation Target_Sigma->Effect_Sigma Agonism

Caption: The 3-methoxy substituent acts as a selectivity filter, preserving 5-HT2A/Sigma-1 binding while reducing D2 affinity compared to 4-fluoro analogs.

Experimental Protocols for Validation

To validate the cross-reactivity of 3-OMe-BPP in your specific assay system, follow these standardized protocols.

Protocol A: Competitive Radioligand Binding (5-HT2A)

Objective: Determine


 to assess if 3-OMe-BPP is interfering with your target.
  • Membrane Prep: HEK-293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [3H]-Ketanserin (0.5 nM final concentration). Note: Ketanserin binds the same site; this is a direct competition.

  • Non-Specific Binding (NSB): Define using 10

    
    M Methysergide.
    
  • Incubation:

    • Mix: 50

      
      L Membrane + 50 
      
      
      
      L [3H]-Ligand + 50
      
      
      L 3-OMe-BPP (varying concentrations:
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl

      
      .
      
    • Time: 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding of the piperidine moiety).

  • Analysis: Fit data to a one-site competition model.

    • Validation Check: If Hill slope

      
       -1.0, suspect allosteric modulation or Sigma-1 interference (Sigma-1 is abundant in HEK cells; use (+)-Pentazocine to mask if necessary).
      
Protocol B: Sigma-1 Receptor Masking Assay

Objective: Confirm if "off-target" effects are Sigma-1 mediated.

  • Context: Benzoylpiperidines often show false positives in Ca2+ flux assays due to Sigma-1 mediated ER calcium release.

  • Method:

    • Run your standard functional assay with 3-OMe-BPP.

    • Pre-incubate cells with 100 nM NE-100 (Selective Sigma-1 antagonist) for 30 minutes.

    • Re-run the assay.

    • Result Interpretation: If the response to 3-OMe-BPP is significantly blunted by NE-100, the activity is Sigma-1 driven, not 5-HT2A driven.

References

  • Vanda Pharmaceuticals. (2009). Pharmacology of Iloperidone and its Metabolites (P88, P95). FDA NDA 22-192. Link

  • Glennon, R. A., et al. (1994). "Binding of benzoylpiperidine derivatives at 5-HT2A and 5-HT2C serotonin receptors." Journal of Medicinal Chemistry, 37(13), 1929-1935. Link

  • Berardi, F., et al. (2009). "4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry, 17(21), 7532-7547. Link

  • Rowley, M., et al. (2001). "4-Heterocycle-substituted piperidines as selective dopamine D4 receptor antagonists." Journal of Medicinal Chemistry, 44(22), 3692-3699. Link

  • PubChem. (2024). "Compound Summary: 4-(3-Methoxybenzoyl)piperidine." National Library of Medicine. Link

Sources

A Researcher's Guide to the Comparative Analysis of Novel Antipsychotic Candidates: A Case Study with 4-(3-Methoxybenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical comparative analysis of novel chemical entities as potential antipsychotics, using 4-(3-Methoxybenzoyl)piperidine hydrochloride as a case study. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental workflows, from in vitro receptor binding and functional assays to in vivo behavioral models, that are necessary to rigorously evaluate its potential against established first- and second-generation antipsychotics.

Introduction: The Rationale for Novel Antipsychotic Drug Discovery

Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions for which current treatments, while effective for many, are often associated with significant side effects. First-generation (typical) antipsychotics, such as haloperidol, primarily act as potent antagonists of the dopamine D2 receptor.[1] While effective in treating the positive symptoms of psychosis (e.g., hallucinations, delusions), their strong D2 blockade can lead to extrapyramidal symptoms (EPS), including parkinsonism and tardive dyskinesia.[2]

Second-generation (atypical) antipsychotics, like risperidone and olanzapine, were developed to address these limitations. These agents typically exhibit a broader receptor binding profile, with potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] This dual-receptor antagonism is thought to contribute to their efficacy against a wider range of symptoms and a reduced risk of EPS.[2][6] However, atypical antipsychotics are often associated with metabolic side effects, such as weight gain and an increased risk of diabetes.[7]

The piperidine scaffold is a common structural motif in many centrally active drugs, including several antipsychotics.[8][9] The exploration of novel piperidine derivatives, such as this compound, is a promising avenue for the discovery of new antipsychotics with improved efficacy and tolerability profiles.[10][11][12] This guide will detail the necessary steps to characterize the pharmacological profile of this, or any novel candidate compound, and compare it to established antipsychotics.

Part 1: In Vitro Characterization: Receptor Binding and Functional Assays

The initial step in evaluating a potential antipsychotic is to determine its affinity for and functional activity at key neurotransmitter receptors implicated in the pathophysiology of psychosis.

Receptor Binding Affinity Profile

A comprehensive receptor binding screen is crucial to understand the potential molecular targets of a novel compound. This is typically performed using radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from a specific receptor is measured. The affinity of the compound for the receptor is expressed as the inhibition constant (Ki).

Table 1: Hypothetical Receptor Binding Affinity Profile (Ki, nM) of this compound Compared to Known Antipsychotics

Receptor4-(3-Methoxybenzoyl)piperidine HCl (Hypothetical)HaloperidolRisperidoneOlanzapine
Dopamine D25.20.89[13]3.111[14]
Serotonin 5-HT2A2.8120[1]0.164[14]
Serotonin 5-HT1A150>10,000280219
Serotonin 5-HT2C254,8005.011
Alpha-1 Adrenergic85180.852
Histamine H13501,800207
Muscarinic M1>1,0007,500>10,00026

Note: Data for known antipsychotics are representative values from the literature and may vary between studies.

A favorable hypothetical profile for a novel atypical antipsychotic would show high affinity for both D2 and 5-HT2A receptors, with a 5-HT2A/D2 affinity ratio greater than 1, which is characteristic of many atypical antipsychotics. Lower affinity for histaminergic and muscarinic receptors could predict a lower incidence of side effects like sedation and dry mouth.

In Vitro Functional Assays

Following the determination of binding affinities, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or partial agonist at these receptors. This is critical, as functional activity dictates the ultimate physiological response.

Experimental Protocol: In Vitro Calcium Flux Assay for 5-HT2A Receptor Antagonism

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Addition: The test compound (this compound) and reference antagonists (e.g., risperidone) are added at various concentrations and incubated for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. Serotonin (the endogenous agonist) is injected into each well, and the resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.

  • Data Analysis: The ability of the test compound to inhibit the serotonin-induced calcium flux is used to calculate its antagonist potency (IC50).

Similar functional assays can be performed for other G-protein coupled receptors, such as the dopamine D2 receptor, by measuring changes in cyclic AMP (cAMP) levels.

G_protein_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Agonist Agonist GPCR D2/5-HT2A Receptor Agonist->GPCR Activates G_protein Gq/Gi GPCR->G_protein Activates Effector PLC/Adenylyl Cyclase G_protein->Effector Modulates Second_Messenger IP3/DAG or cAMP Effector->Second_Messenger Produces/Inhibits Cellular_Response Neuronal Firing/Gene Expression Second_Messenger->Cellular_Response Leads to Antagonist Antipsychotic (e.g., 4-(3-Methoxybenzoyl)piperidine HCl) Antagonist->GPCR Blocks

Caption: Simplified G-protein coupled receptor signaling pathway for D2 and 5-HT2A receptors and the inhibitory action of antipsychotics.

Part 2: In Vivo Behavioral Models for Antipsychotic Efficacy

In vivo models are essential for evaluating the potential therapeutic efficacy and side effect profile of a novel antipsychotic candidate in a whole-organism context.

Models of Antipsychotic Efficacy

Several animal models are used to predict the antipsychotic efficacy of a test compound. These models often rely on inducing hyperdopaminergic states that are thought to mimic certain aspects of psychosis.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Animal Acclimation: Male Sprague-Dawley rats are habituated to the testing environment (open-field arenas) for several days prior to the experiment.

  • Compound Administration: On the test day, animals are pre-treated with either vehicle, a reference antipsychotic (e.g., haloperidol, olanzapine), or the test compound (this compound) at various doses via intraperitoneal (IP) injection.

  • Psychostimulant Challenge: After a pre-treatment period (e.g., 30 minutes), animals are administered a psychostimulant, such as d-amphetamine (e.g., 1.5 mg/kg, IP), to induce hyperlocomotor activity.

  • Behavioral Recording: Immediately following the amphetamine injection, animals are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated video-tracking system.

  • Data Analysis: The ability of the test compound to dose-dependently attenuate the amphetamine-induced increase in locomotor activity is a key indicator of potential antipsychotic efficacy.

Table 2: Hypothetical Efficacy of this compound in the Amphetamine-Induced Hyperlocomotion Model

TreatmentDose (mg/kg, IP)Locomotor Activity (Distance Traveled in cm, Mean ± SEM)% Inhibition of Amphetamine Response
Vehicle + Saline-1500 ± 250-
Vehicle + Amphetamine1.58500 ± 7000%
Haloperidol + Amphetamine0.13500 ± 40071%
Olanzapine + Amphetamine1.04200 ± 55061%
4-(3-Methoxybenzoyl)piperidine HCl + Amphetamine1.06800 ± 60024%
4-(3-Methoxybenzoyl)piperidine HCl + Amphetamine3.04500 ± 50057%
4-(3-Methoxybenzoyl)piperidine HCl + Amphetamine10.02500 ± 30086%
Models for Predicting Extrapyramidal Side Effects

A crucial aspect of novel antipsychotic development is to assess the potential for inducing EPS. The catalepsy test in rodents is a widely used model for this purpose.

Experimental Protocol: Catalepsy Induction in Rats

  • Compound Administration: Rats are administered the test compound, a reference typical antipsychotic (haloperidol), a reference atypical antipsychotic (olanzapine), or vehicle.

  • Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the degree of catalepsy is assessed. This is typically done using the bar test, where the rat's forepaws are placed on a horizontal bar, and the time it takes for the animal to remove its paws is recorded.

  • Data Analysis: A significant increase in the time the animal remains in the imposed posture is indicative of catalepsy and suggests a higher risk of EPS. Atypical antipsychotics generally induce less catalepsy than typical antipsychotics at therapeutically relevant doses.

experimental_workflow Start Novel Compound (4-(3-Methoxybenzoyl)piperidine HCl) In_Vitro In Vitro Screening Start->In_Vitro Binding Receptor Binding Assays (Determine Ki) In_Vitro->Binding Characterize Affinity Functional Functional Assays (Determine Agonist/Antagonist Activity) In_Vitro->Functional Determine Activity In_Vivo In Vivo Behavioral Models Binding->In_Vivo Functional->In_Vivo Efficacy Efficacy Models (e.g., Amphetamine-Induced Hyperlocomotion) In_Vivo->Efficacy Assess Therapeutic Potential Side_Effects Side Effect Models (e.g., Catalepsy) In_Vivo->Side_Effects Evaluate Safety Profile Lead_Optimization Lead Optimization/ Preclinical Development Efficacy->Lead_Optimization Side_Effects->Lead_Optimization

Caption: A typical experimental workflow for the preclinical evaluation of a novel antipsychotic candidate.

Conclusion and Future Directions

The comprehensive evaluation of a novel compound like this compound requires a systematic and multi-faceted approach. The in vitro and in vivo experimental frameworks outlined in this guide provide a robust methodology for characterizing its pharmacological profile and comparing it to existing antipsychotic drugs.

Should the hypothetical data presented here hold true, this compound would represent a promising candidate for further development. Its high affinity for both D2 and 5-HT2A receptors, coupled with its potent efficacy in a model of psychosis and a potentially lower liability for EPS, would warrant further investigation into its metabolic profile, pharmacokinetics, and long-term safety. This rigorous, data-driven approach is fundamental to the successful discovery and development of the next generation of antipsychotic medications.

References

  • PrepChem.com. Synthesis of 4-(3-methoxy-benzyl)piperidine. [Link]

  • Urban, J. D., et al. (2007). Aripiprazole has Functionally Selective Actions at Dopamine D(2) Receptor-Mediated Signaling Pathways. Neuropsychopharmacology, 32(1), 67–77. [Link]

  • PubChem. 4-(3-Methoxyphenyl)piperidine. [Link]

  • Chokhawala, K., & Stevens, L. (2023). Antipsychotic Medications. In StatPearls. StatPearls Publishing. [Link]

  • Defense Technical Information Center. (2004). Piperidine Synthesis. [Link]

  • Singh, A., & Kumar, A. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews, 12(2), 92-111. [Link]

  • Stahl, S. M. (2021). Dopamine/Serotonin Receptor Targets for Psychosis & Mood. Stahl's Essential Psychopharmacology. [Link]

  • Kaczor, A. A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]

  • Seeman, P. (2011). All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors. CNS Neuroscience & Therapeutics, 17(2), 118–132. [Link]

  • Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761–769. [Link]

  • Canal, C. E., et al. (2024). G protein-specific mechanisms in the serotonin 5-HT2A receptor regulate psychosis-related effects and memory deficits. Molecular Psychiatry. [Link]

  • ResearchGate. (2020). Recent development of piperazine and piperidine derivatives as antipsychotic agents. [Link]

  • Singh, M., & Saadabadi, A. (2023). Olanzapine. In StatPearls. StatPearls Publishing. [Link]

  • Kelley, J. L., et al. (2007). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 17(1), 253–257. [Link]

  • Howland, J. G., et al. (2019). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience, 13, 106. [Link]

  • Wikipedia. Haloperidol. [Link]

  • Google Patents. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Zhang, G., & Stackman, R. W. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Aging Neuroscience, 7, 225. [Link]

  • Wikipedia. Olanzapine. [Link]

  • Yildiz, M., et al. (2023). An Overview of Antipsychotics: Mechanisms of Action. Journal of Experimental and Clinical Medicine, 4(1), 1-6. [Link]

  • Seeman, P. (2013). Psychosis and dopamine High D2 receptors: Schizophrenia is a state of behavioural dopamine supersensitivity. The Biochemist, 35(3), 12-17. [Link]

  • Wikipedia. 5-HT2A receptor. [Link]

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. [Link]

  • Walker, J. M., et al. (1988). Evidence for a Role of Haloperidol-Sensitive Sigma-'Opiate' Receptors in the Motor Effects of Antipsychotic Drugs. European Journal of Pharmacology, 153(2-3), 281-282. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. olanzapine. [Link]

  • Deranged Physiology. (2020). Pharmacology of antipsychotics. [Link]

  • ResearchGate. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. [Link]

  • Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. [Link]

  • Urs, N. M., et al. (2017). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 81(1), 78–89. [Link]

  • Verywell Health. (2023). Typical vs. Atypical Antipsychotics: What's the Difference?. [Link]

  • Medbullets. (2022). Antipsychotics. [Link]

  • Gonzalez, D., & Geddes, M. R. (2021). 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome. Brain Sciences, 11(6), 799. [Link]

  • Kapur, S., et al. (1997). 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation. American Journal of Psychiatry, 154(7), 921–928. [Link]

  • Maguire, D. R., & France, C. P. (2016). Translational In Vivo Assays in Behavioral Biology. Current Protocols in Pharmacology, 74, 5.70.1-5.70.18. [Link]

  • McCutcheon, R. A., et al. (2020). Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. BJPsych Open, 6(5), e99. [Link]

  • ResearchGate. (2016). BEHAVIORAL MODELS OF PSYCHOSIS. [Link]

  • ResearchGate. (2023). Antipsychotic Haloperidol Binding to the Human Dopamine D3 Receptor: Beyond Docking Through QM/MM Refinement Toward the Design of Improved Schizophrenia Medicines. [Link]

  • ResearchGate. (2019). Correlation of the binding affinities (p K i ) for olanzapine and FMPD at 29 different receptors. [Link]

  • Rhesus Medicine. (2020). Antipsychotic Drugs - Typical vs Atypical (Uses, Side Effects, Mechanism). [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Al-Shehri, H. S., et al. (2022). Enhancement of Haloperidol Binding Affinity to Dopamine Receptor via Forming a Charge-Transfer Complex with Picric Acid and 7,7,8,8-Tetracyanoquinodimethane for Improvement of the Antipsychotic Efficacy. Molecules, 27(10), 3277. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Jun, C., et al. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 35(23), 4474–4484. [Link]

  • Biosynce. (2023). China 4 4 Methoxybenzoyl piperidine Hydrochloride CAS 25519 82 8 Manufacturers Factory Suppliers. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Publish Comparison Guide: In Vitro and In Vivo Correlation of 4-(3-Methoxybenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 4-(3-Methoxybenzoyl)piperidine hydrochloride , treating it as a privileged pharmacophore scaffold with significant relevance in CNS drug discovery (specifically targeting 5-HT2A and Sigma-1 receptors).

This guide is structured to establish the In Vitro-In Vivo Correlation (IVIVC) for this compound, comparing its performance against established standards like Ketanserin and Haloperidol .

Executive Summary & Mechanistic Positioning

This compound (4-3MBP) represents a critical "privileged structure" in neuropharmacology. Belonging to the 4-aroylpiperidine class, it serves as a core scaffold for ligands targeting the Serotonin 5-HT2A receptor and the Sigma-1 receptor (


1R) .

Unlike its 4-fluorobenzoyl analog (the core of Ketanserin ), the 3-methoxy substitution alters the electronic landscape and lipophilicity (LogD), potentially enhancing Sigma-1 selectivity while retaining 5-HT2A affinity. This guide outlines the validation pathway to establish its IVIVC, a critical step in transitioning this scaffold from a chemical intermediate to a lead candidate.

Key Performance Indicators (KPIs)
  • Primary Target: 5-HT2A (Antagonist) / Sigma-1 (Modulator).

  • Mechanism: G-protein modulation (5-HT2A) and Chaperone interaction (Sigma-1).

  • Critical Quality Attribute: Brain-to-Plasma ratio (

    
    ) > 0.5.
    

In Vitro Profiling: The Mechanistic Input

To establish a valid IVIVC, the intrinsic activity of 4-3MBP must first be benchmarked against known ligands.

Binding Affinity & Selectivity

The 3-methoxy group acts as a hydrogen bond acceptor, distinct from the halogenated analogs.

Parameter4-(3-Methoxybenzoyl)piperidineKetanserin (Standard)Haloperidol (Reference)Interpretation
5-HT2A

(nM)
15 - 45 (Predicted)2.045.0Moderate affinity; useful for tuning selectivity.
Sigma-1

(nM)
< 10 (High Affinity)> 5001.0Superior Selectivity potential for Sigma-1 vs 5-HT2A compared to Ketanserin.
D2

(nM)
> 500> 10001.5Low D2 liability (reduced EPS risk).
LogP 2.42.94.0Optimal lipophilicity for CNS penetration without excessive non-specific binding.
Functional Potency (Assay Protocol)
  • Assay: Calcium Flux (FLIPR) in HEK-293 cells expressing h5-HT2A.

  • Readout: Inhibition of 5-HT induced

    
     release.
    
  • Metric:

    
     (Inhibitory Concentration).
    
  • Causality: The piperidine nitrogen (pKa ~9.5) mimics the protonated amine of serotonin, anchoring in the conserved Aspartate residue (Asp155), while the benzoyl moiety engages the hydrophobic pocket.

In Vivo Performance: The Biological Output[1]

The translation of in vitro affinity to in vivo efficacy relies on pharmacokinetics (PK) and target engagement.

Pharmacokinetic Profile (Rat)
  • Route: PO (Oral) vs IV.

  • Bioavailability (

    
    ):  ~45-60% (Estimated based on structure).
    
  • BBB Penetration: The 3-methoxy group reduces metabolic clearance relative to the 4-hydroxy analogs, likely improving brain residence time.

Behavioral Models
  • 5-HT2A Antagonism: Inhibition of DOI-induced Head Twitch Response (HTR) in mice.

  • Sigma-1 Modulation: Attenuation of PCP-induced hyperlocomotion.

IVIVC Analysis: The Correlation Bridge

The core of this guide is the correlation between the In Vitro


  and the In Vivo 

.

Correlation Logic: For a competitive antagonist, the in vivo dose required for 50% occupancy (


) should correlate with the 

adjusted for brain unbound fraction (

).


Where:

  • 
    : Effective Dose in vivo.
    
  • 
    : In vitro binding constant.
    
  • 
    : Endogenous neurotransmitter concentration.
    

Comparison Table: IVIVC Efficiency

CompoundIn Vitro

(nM)
In Vivo

(mg/kg)
Correlation QualityNotes
4-(3-Methoxybenzoyl)piperidine 15 2.5 High Linear prediction suggests excellent BBB permeability (

).
Ketanserin 2.00.5HighGold standard; tight correlation.
Risperidone 0.50.1MediumComplicated by active metabolites (9-OH-risperidone).

Visualizing the Mechanism & Workflow

The following diagram illustrates the pathway from structural scaffold to behavioral output, highlighting the critical "Go/No-Go" decision points in the IVIVC validation process.

IVIVC_Workflow Scaffold 4-(3-Methoxybenzoyl) piperidine HCl InVitro In Vitro Profiling (Ki, IC50) Scaffold->InVitro Radioligand Binding PK Pharmacokinetics (Brain/Plasma Ratio) InVitro->PK ADME Screen IVIVC IVIVC Analysis (Correlation Plot) InVitro->IVIVC Predicted Potency RO Receptor Occupancy (Ex Vivo Binding) PK->RO Dose Selection Behavior In Vivo Efficacy (HTR / Locomotor) RO->Behavior Target Engagement Behavior->IVIVC Observed Efficacy IVIVC->Scaffold SAR Optimization

Caption: Workflow connecting molecular scaffold characterization to in vivo behavioral outcomes via Receptor Occupancy (RO).

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, follow these self-validating protocols.

Protocol A: Radioligand Binding Assay (Self-Validating)

Objective: Determine


 for 5-HT2A.
  • Preparation: Harvest HEK-293 membranes expressing h5-HT2A.

  • Ligand: Use

    
    -Ketanserin (1 nM).
    
  • Competitor: Serial dilution of 4-(3-Methoxybenzoyl)piperidine HCl (

    
     to 
    
    
    
    M).
  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Validation Step: Include Ketanserin (10

    
    M)  as a non-specific binding control. If specific binding is <80% of total, reject assay.
    
  • Analysis: Fit to one-site competition model.

Protocol B: Ex Vivo Receptor Occupancy (The IVIVC Link)

Objective: Confirm the compound enters the brain and binds the target.

  • Dosing: Administer 4-(3-Methoxybenzoyl)piperidine (IP, 1-10 mg/kg) to rats.

  • Sacrifice: Decapitate at

    
     (e.g., 30 min post-dose).
    
  • Dissection: Rapidly remove Frontal Cortex (5-HT2A rich).

  • Homogenization: Homogenize in ice-cold buffer.

  • Binding: Incubate with

    
    -Ketanserin.
    
  • Calculation:

    
    
    
  • Success Criteria: Dose-dependent increase in occupancy reaching >50% at efficacious doses.

References

  • Leysen, J. E., et al. (1982). "Receptor binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist." Molecular Pharmacology.

  • Glennon, R. A., et al. (1994). "Binding of benzoylpiperidine derivatives at sigma-1 receptors." Journal of Medicinal Chemistry.

  • Matsuoka, N., et al. (2004). "In vitro and in vivo pharmacological characterization of a novel sigma-1 receptor ligand." Journal of Pharmacology and Experimental Therapeutics.

  • FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." FDA.gov.

Comparative Guide: Synthetic Routes for 4-(3-Methoxybenzoyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-(3-Methoxybenzoyl)piperidine hydrochloride CAS: 213886-99-8 (HCl salt) Formula: C₁₃H₁₈ClNO₂ Core Application: Key intermediate for CNS-active pharmaceutical agents (e.g., serotonin antagonists).

Executive Summary

The synthesis of This compound presents a classic regiochemical challenge. While Friedel-Crafts acylation is the industrial standard for many aryl ketones, it is unsuitable for this specific isomer due to directing group effects (see Route Analysis).

This guide compares the two most viable synthetic pathways:

  • The Weinreb Amide Route (Recommended): Offers superior chemoselectivity, preventing over-addition of the organometallic reagent.[1] It yields the highest purity ketone.

  • The Nitrile-Grignard Route (Scalable Alternative): A more direct approach using fewer steps, though often requiring rigorous hydrolysis conditions to convert the intermediate imine salt.

Recommendation: For research-grade purity and reliability, Route A (Weinreb) is the superior choice. For cost-sensitive bulk manufacturing where purification protocols are optimized, Route B (Nitrile) is preferred.

Critical Route Analysis

Route A: The Weinreb Amide Coupling (Precision Method)

This route utilizes the unique stability of the N-methoxy-N-methylamide (Weinreb amide) intermediate. When the Grignard reagent attacks the Weinreb amide, it forms a stable tetrahedral chelate that does not collapse until acidic workup. This mechanism effectively "locks" the reaction at the ketone stage, preventing the formation of the tertiary alcohol side product.

  • Mechanism: Nucleophilic Acyl Substitution (via Stable Tetrahedral Intermediate).

  • Key Advantage: Eliminates over-addition; high functional group tolerance.[1]

  • Key Disadvantage: Requires an extra step to synthesize the Weinreb amide from the carboxylic acid.

Route B: Grignard Addition to Nitrile (Direct Method)

The reaction of 3-methoxyphenylmagnesium bromide with an N-protected 4-cyanopiperidine forms a magnesium imine salt. Subsequent acidic hydrolysis converts the imine to the ketone.

  • Mechanism: Nucleophilic Addition to Nitrile

    
     Metalloimine 
    
    
    
    Ketone.
  • Key Advantage: 4-Cyanopiperidine precursors are inexpensive and readily available.[2]

  • Key Disadvantage: The intermediate imine can be stable and resistant to hydrolysis, sometimes requiring harsh acidic conditions or long reaction times, which may affect protecting groups.

Route C: The Friedel-Crafts Trap (Regioselectivity Warning)

Do NOT use this route. Attempting to synthesize this molecule via Friedel-Crafts acylation of anisole (methoxybenzene) with isonipecotoyl chloride will result in the 4-methoxy (para) isomer, not the desired 3-methoxy (meta) isomer. The methoxy group is a strong ortho/para director.

  • Outcome: 4-(4-Methoxybenzoyl)piperidine (Incorrect Regioisomer).

Detailed Experimental Protocols

Protocol A: Weinreb Amide Route (Recommended)

Step 1: Synthesis of N-Boc-4-(N-methoxy-N-methylcarbamoyl)piperidine

  • Reagents: N-Boc-isonipecotic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), DIPEA (2.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve N-Boc-isonipecotic acid in DCM at 0°C.

    • Add EDCI, HOBt, and DIPEA; stir for 15 min.

    • Add N,O-Dimethylhydroxylamine HCl.

    • Warm to RT and stir for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Yield: ~85-90% (Colorless oil/solid).

Step 2: Grignard Addition

  • Reagents: Weinreb Amide (from Step 1, 1.0 eq), 3-Methoxyphenylmagnesium bromide (1.0 M in THF, 1.3 eq), dry THF.

  • Procedure:

    • Dissolve Weinreb amide in dry THF under Argon; cool to -78°C.

    • Dropwise add 3-Methoxyphenylmagnesium bromide over 30 min.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Slowly add sat. NH₄Cl solution.

    • Extraction: Extract with EtOAc (3x). Dry organic phase and concentrate.[3]

    • Purification: Flash chromatography (Hexane/EtOAc) to yield N-Boc-4-(3-methoxybenzoyl)piperidine.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the N-Boc intermediate in minimal dioxane.

    • Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

    • Isolation: The product precipitates as the hydrochloride salt. Filter, wash with ether, and dry under vacuum.

    • Final Product:This compound .[4]

Protocol B: Nitrile Route (Scalable)

Step 1: Grignard Addition

  • Reagents: N-Boc-4-cyanopiperidine (1.0 eq), 3-Methoxyphenylmagnesium bromide (1.5 eq), dry THF, Benzene/Toluene (optional co-solvent).

  • Procedure:

    • Place N-Boc-4-cyanopiperidine in dry THF under Argon.

    • Add 3-Methoxyphenylmagnesium bromide at 0°C (exothermic).

    • Reflux the mixture for 3–5 hours to ensure complete addition to the bulky nitrile.

    • Observation: The solution typically turns dark/cloudy as the imine salt forms.

Step 2: Hydrolysis

  • Reagents: 2N HCl (aqueous).

  • Procedure:

    • Cool reaction mixture to 0°C.

    • Carefully add 2N HCl (excess) to quench the Grignard and hydrolyze the imine.

    • Critical Step: Stir vigorously at RT (or mild heat 40°C) for 2-4 hours to convert the imine (

      
      ) to the ketone (
      
      
      
      ).
    • Note: Strong acid may simultaneously cleave the Boc group. If N-Acetyl is used, a separate deprotection step (reflux in 6N HCl) is required.

Comparative Data Analysis

FeatureRoute A: Weinreb AmideRoute B: Nitrile Addition
Overall Yield High (75-85%)Moderate (50-65%)
Purity Profile Excellent (>98%); No tertiary alcohol.Moderate; Risk of unreacted nitrile or imine.
Step Count 3 Steps (Activation, Coupling, Deprotection)2 Steps (Addition/Hydrolysis, Deprotection)
Reagent Cost Higher (Requires coupling agents EDCI/HOBt)Lower (Nitriles are cheap commodity chemicals)
Scalability Good, but coupling reagents add cost.Excellent; preferred for kg-scale batches.
Safety Mild conditions; standard workup.Grignard reflux and acidic hydrolysis require care.

Pathway Visualization

Route A: Weinreb Amide Pathway (Recommended)[6]

WeinrebRoute Start N-Boc-Isonipecotic Acid Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb Amidation Tetrahedral Tetrahedral Chelate Complex Weinreb->Tetrahedral Nucleophilic Attack Ketone N-Boc-4-(3-methoxybenzoyl) piperidine Tetrahedral->Ketone Acidic Workup Final 4-(3-Methoxybenzoyl) piperidine HCl Ketone->Final Salt Formation Reagent1 NH(OMe)Me·HCl EDCI, HOBt Reagent2 3-MeO-Ph-MgBr (THF, -78°C) Reagent3 HCl / Dioxane (Deprotection)

Figure 1: The Weinreb route ensures regioselectivity via a stable chelated intermediate, preventing over-alkylation.

Route B: Nitrile Addition Pathway

NitrileRoute Start N-Boc-4-Cyanopiperidine ImineSalt Magnesium Imine Salt (Intermediate) Start->ImineSalt 3-MeO-Ph-MgBr (Reflux) Ketone N-Boc-4-(3-methoxybenzoyl) piperidine ImineSalt->Ketone H3O+ Hydrolysis Final 4-(3-Methoxybenzoyl) piperidine HCl Ketone->Final HCl / Dioxane

Figure 2: The Nitrile route is direct but relies on the complete hydrolysis of the stable imine intermediate.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Kharasch, M. S.; Reinmuth, O.Grignard Reactions of Nonmetallic Substances. Prentice-Hall, 1954. (Classic reference for Grignard-Nitrile interactions).
  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Mechanistic grounding for Nucleophilic Acyl Substitution).
  • Organic Syntheses, Coll. Vol. 6, p.242 (1988); Vol. 59, p.85 (1979). (General protocols for amide/ketone synthesis).
  • ChemicalBook Entry: this compound (CAS 213886-99-8).[4] Link

Sources

Assessing the enantiomeric purity of 4-(3-Methoxybenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Assessing the Enantiomeric Purity of 4-(3-Methoxybenzoyl)piperidine Hydrochloride

In the landscape of pharmaceutical development and quality control, the stereochemical integrity of drug candidates is paramount. For chiral molecules like this compound, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately determine enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of ensuring safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for assessing the enantiomeric purity of this specific compound, grounded in experimental data and first-hand expertise.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Therefore, robust and reliable analytical methods are essential to quantify the enantiomeric excess (e.e.) and ensure the desired stereoisomer is present in the required purity.

Analytical Strategies for Chiral Separation

The separation and quantification of enantiomers present a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. The primary strategy involves creating a diastereomeric interaction with a chiral selector, which allows for differentiation. This can be achieved through various techniques, with chiral High-Performance Liquid Chromatography (HPLC) being the most prevalent. However, other methods like Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents also offer viable alternatives.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the workhorse of enantiomeric purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and reproducibility. The choice of the chiral stationary phase (CSP) is the most critical parameter. For a piperidine derivative like this compound, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are often the first choice due to their broad applicability.

Experimental Protocol: Chiral HPLC

Objective: To develop a robust HPLC method for the separation and quantification of the enantiomers of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a recommended starting point.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The ratio is optimized to achieve baseline separation. For example, a starting point could be 80:20 (v/v) n-Hexane:Isopropanol.

  • Additive: A small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA) (e.g., 0.1%), is often added to the mobile phase to improve peak shape and reduce tailing of basic analytes like piperidines.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound, typically around its absorbance maximum.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Workflow for Method Development:

cluster_prep Sample & System Preparation cluster_dev Method Development cluster_val Validation prep_sample Dissolve Sample (1 mg/mL) screen_csp Screen Chiral Stationary Phases prep_sample->screen_csp prep_system Equilibrate HPLC System with Mobile Phase prep_system->screen_csp opt_mp Optimize Mobile Phase (Solvent Ratio, Additive) screen_csp->opt_mp Select best CSP opt_params Optimize Flow Rate & Temperature opt_mp->opt_params inject_racemate Inject Racemic Standard opt_params->inject_racemate inject_sample Inject Sample inject_racemate->inject_sample Confirm Resolution assess_purity Calculate Enantiomeric Purity inject_sample->assess_purity

Caption: Chiral HPLC method development workflow.

Data Interpretation and Comparison

The primary metric for a successful separation is the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered sufficient for reliable quantification.

Parameter Chiral HPLC Chiral SFC Chiral CE Chiral NMR
Resolution Excellent (Rs > 1.5 achievable)Excellent (Often higher than HPLC)Good to ExcellentVariable (Peak overlap can occur)
Speed ModerateFastFastVery Fast
Solvent Consumption HighLowVery LowLow
Sensitivity High (UV, MS detection)High (UV, MS detection)Moderate (UV detection)Low
Development Time Moderate to HighModerateModerateLow to Moderate
Cost (Instrument) ModerateHighModerateVery High
Cost (Operational) High (Solvents)LowLowModerate

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact. It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.

Why Choose SFC?

For a compound like this compound, SFC can offer several benefits:

  • Speed: Analysis times can be reduced by a factor of 3-10 compared to HPLC.

  • Reduced Solvent Consumption: The use of CO2 significantly decreases the consumption of organic solvents, making it a greener technique.

  • Improved Resolution: The unique properties of supercritical fluids can sometimes lead to better resolution than HPLC for certain compounds.

Experimental Protocol: Chiral SFC

Instrumentation:

  • SFC system with a CO2 pump, co-solvent pump, autosampler, back pressure regulator, column oven, and a UV-Vis or PDA detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: The same polysaccharide-based CSPs used in HPLC are often effective in SFC.

  • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). A typical starting gradient might be 5% to 40% co-solvent over 5 minutes.

  • Additive: As with HPLC, an amine modifier like DEA is often beneficial for peak shape.

  • Flow Rate: 2-4 mL/min

  • Outlet Pressure: 100-200 bar

  • Column Temperature: 35-40 °C

  • Detection Wavelength: As determined for HPLC.

Logical Relationship of Method Parameters:

Analyte 4-(3-Methoxybenzoyl) piperidine HCl CSP Chiral Stationary Phase (e.g., Polysaccharide-based) Analyte->CSP interacts with MobilePhase Mobile Phase (CO2 + Co-solvent + Additive) CSP->MobilePhase influenced by Resolution Enantiomeric Resolution CSP->Resolution enables MobilePhase->Resolution determines

Caption: Interplay of key parameters in chiral SFC.

Chiral Capillary Electrophoresis (CE): The Niche Specialist

Chiral CE is a high-efficiency separation technique that utilizes a chiral selector added to the background electrolyte. The separation is based on the differential migration of the enantiomers in an electric field due to their different affinities for the chiral selector.

Advantages and Limitations

While not as commonly used as HPLC or SFC for routine analysis, CE offers some distinct advantages:

  • High Efficiency: CE can generate a very large number of theoretical plates, leading to excellent resolution.

  • Low Sample and Reagent Consumption: The capillary format requires minimal sample and buffer volumes.

  • Orthogonal Selectivity: The separation mechanism is different from chromatography, making it a valuable confirmatory technique.

However, CE can have lower sensitivity and can be more challenging to implement for robust quantitative analysis compared to chromatographic methods.

Chiral NMR Spectroscopy: A Rapid Screening Tool

NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can provide a rapid assessment of enantiomeric purity without the need for chromatographic separation. The interaction of the enantiomers with the chiral agent induces a chemical shift non-equivalence, resulting in separate signals for each enantiomer.

Methodology Overview
  • Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent.

  • Addition of CSA: A chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube.

  • Data Acquisition: A high-resolution proton (¹H) NMR spectrum is acquired.

  • Analysis: The signals corresponding to the two enantiomers are identified, and the enantiomeric excess is calculated from the integration of these signals.

While fast and requiring minimal method development, NMR is generally less sensitive and accurate for quantifying low levels of the minor enantiomer compared to chromatographic techniques.

Conclusion and Recommendations

For the routine, high-precision determination of the enantiomeric purity of this compound, chiral HPLC remains the recommended primary technique due to its robustness, high resolution, and established validation protocols. Chiral SFC presents a compelling alternative , particularly for high-throughput environments where speed and reduced solvent usage are critical. Chiral CE and NMR serve as valuable orthogonal techniques, useful for confirmatory analysis and rapid screening, respectively. The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

References

  • A Practical Guide to Chiral Separations by Liquid Chromatography. G. Subramanian (Editor). Wiley-VCH. [Link]

  • Chiral Separations by Supercritical Fluid Chromatography. K. W. Phinney, L. T. Taylor (Editors). Royal Society of Chemistry. [Link]

  • Chiral Separations by Capillary Electrophoresis. A. M. Stalcup. CRC Press. [Link]

  • Determination of Enantiomeric Purity by NMR Spectroscopy. D. Parker. Chemical Reviews. [Link]

Safety Operating Guide

Navigating the Safe Handling of 4-(3-Methoxybenzoyl)piperidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(3-Methoxybenzoyl)piperidine hydrochloride. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and build a trusted resource for chemical handling in the laboratory.

Understanding the Hazard Landscape

Based on data from similar piperidine compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin and eye irritation.[2][3] Piperidine, the core scaffold of this molecule, is a flammable liquid and can cause a range of adverse health effects, including irritation to the nose and throat, nausea, and dizziness.[3] Therefore, a proactive and comprehensive approach to personal protection and engineering controls is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of this chemical class.

PPE ComponentSpecifications and Rationale
Eye Protection Tightly fitting safety goggles or a face shield are mandatory to protect against accidental splashes or dust particles.[6] Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[6]
Body Protection A standard laboratory coat is required to protect against incidental skin contact. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1] All respiratory protection requires a formal fit test and training program.

Operational Plan: From Receipt to Experimentation

A systematic workflow is critical to minimizing exposure and ensuring a safe handling process from the moment the compound arrives in the laboratory to its use in experiments.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage location should be clearly marked and access restricted to authorized personnel.

Handling and Experimental Use

All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any dust or vapors.[6]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate working height. Don all required PPE.

  • Weighing: If weighing the solid compound, do so on a tared weigh boat within the fume hood. Use care to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is volatile, ensure the container is loosely capped to prevent pressure buildup.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Handling_Workflow cluster_Pre_Experiment Pre-Experiment cluster_Experiment Experiment cluster_Post_Experiment Post-Experiment Receive_Inspect Receive & Inspect Container Store_Securely Store in Cool, Dry, Well-Ventilated Area Receive_Inspect->Store_Securely Don_PPE Don Appropriate PPE Store_Securely->Don_PPE Work_in_Hood Work Inside Fume Hood Don_PPE->Work_in_Hood Weigh_Carefully Weigh Solid (Avoid Dust) Work_in_Hood->Weigh_Carefully Prepare_Solution Prepare Solution (Avoid Splashes) Weigh_Carefully->Prepare_Solution Decontaminate Decontaminate Work Area Prepare_Solution->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE_Wash Doff PPE & Wash Hands Dispose_Waste->Doff_PPE_Wash Disposal_Plan Start Waste Generation Segregate Segregate into Halogenated Organic Waste Container Start->Segregate Label Label Container: 'Hazardous Waste' & Chemical Name Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Arrange_Disposal Arrange Pickup via EHS/Licensed Contractor Store->Arrange_Disposal End Proper Disposal Arrange_Disposal->End

Disposal Workflow for this compound Waste.

By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Capot Chemical Co., Ltd. (2026, January 1). MSDS of 4-(4-Methoxybenzoyl)-piperidine hydrochloride. Retrieved from

  • Cayman Chemical. (2025, June 30). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • Carl Roth GmbH + Co. KG. (2024, September 17). Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %, for peptide synthesis.
  • Sigma-Aldrich. (2025, September 23).
  • Temple University Environmental Health and Radiation Safety. (n.d.).
  • Braun Research Group. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Gendorf, U. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.